Product packaging for 6-Cyanocoumarin(Cat. No.:CAS No. 50396-61-7)

6-Cyanocoumarin

Cat. No.: B2447160
CAS No.: 50396-61-7
M. Wt: 171.155
InChI Key: MCSNBULGQKALQK-UHFFFAOYSA-N
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Description

6-Cyanocoumarin is a cyanated derivative of the coumarin scaffold, a structure of high significance in medicinal chemistry and drug discovery . This compound serves as a valuable precursor and synthetic intermediate for the development of novel bioactive molecules. Its core structure, the coumarin benzo-α-pyrone ring, is recognized for its diverse pharmacological potential, which includes anticancer, antioxidant, and anti-inflammatory activities, as identified in broad reviews of the coumarin class . In research settings, this compound can be utilized to explore structure-activity relationships (SAR) due to the electron-withdrawing nature of the cyano group, which influences the compound's electronic properties and reactivity. The coumarin core is a known privileged structure in the design of therapeutic agents, and derivatives have been shown to exhibit mechanisms of action such as induction of apoptosis in cancer cells, inhibition of cell proliferation, and modulation of oxidative stress . Furthermore, its inherent fluorescence makes it and its derivatives potential candidates for developing fluorescent probes for biochemical sensing and bioimaging applications . This product is provided for research and development purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any human use. Researchers should consult safety data sheets and handle the material in accordance with all applicable laboratory and regulatory guidelines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H5NO2 B2447160 6-Cyanocoumarin CAS No. 50396-61-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-oxochromene-6-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5NO2/c11-6-7-1-3-9-8(5-7)2-4-10(12)13-9/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCSNBULGQKALQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=O)O2)C=C1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 6 Cyanocoumarin and Its Derivatives

Classical and Established Synthesis Protocols

Traditional methods for coumarin (B35378) synthesis have been refined over many decades and remain fundamental in organic synthesis. These reactions typically involve the condensation of a phenol (B47542) or a salicylaldehyde (B1680747) derivative with a partner that provides the remaining carbon atoms for the pyrone ring.

The Knoevenagel condensation is a cornerstone reaction for the synthesis of coumarins, particularly those with a substituent at the 3-position. derpharmachemica.com The reaction involves the base-catalyzed condensation of an o-hydroxyaryl aldehyde with an active methylene (B1212753) compound. derpharmachemica.com For the synthesis of 3-cyanocoumarins, this typically involves reacting a salicylaldehyde with an active methylene nitrile, such as ethyl cyanoacetate (B8463686) or malononitrile (B47326). derpharmachemica.comclockss.org

To produce 6-cyanocoumarin specifically, the required starting material is 2-hydroxy-5-cyanobenzaldehyde. The reaction proceeds via an initial condensation to form an intermediate, which then undergoes intramolecular cyclization (lactone formation) to yield the coumarin ring. derpharmachemica.com Various bases can be used to catalyze the reaction, with piperidine (B6355638) being a common choice. sci-hub.se The reaction can be performed in different solvents or even under solvent-free conditions, often accelerated by microwave irradiation to reduce reaction times and improve yields. sci-hub.seresearchgate.net A one-pot procedure in water has also been developed, highlighting a greener approach to this classical reaction. clockss.orgtandfonline.com

Table 1: Knoevenagel Condensation for Coumarin Synthesis

Starting Aldehyde Active Methylene Compound Catalyst/Conditions Product Yield Reference
Salicylaldehyde Malononitrile NaOH, Water, RT 3-Cyanocoumarin (B81025) High clockss.orgtandfonline.com
Substituted Salicylaldehydes Ethyl Cyanoacetate Piperidine, Microwave, Solvent-free 3-Substituted Coumarins - sci-hub.se
o-Hydroxy benzaldehyde Phenylsulfonyl acetonitrile (B52724) Piperidine, then Acid Hydrolysis 3-Phenylsulfonyl coumarin - derpharmachemica.com

This table represents general conditions for coumarin synthesis via Knoevenagel condensation. Specific synthesis of this compound would require 2-hydroxy-5-cyanobenzaldehyde as the starting aldehyde.

The Pechmann condensation provides a direct route to coumarins by reacting a phenol with a β-ketoester under acidic conditions. wikipedia.orgorganic-chemistry.org The mechanism involves an initial acid-catalyzed transesterification, followed by an intramolecular electrophilic attack on the activated phenol ring and subsequent dehydration to form the coumarin. wikipedia.org

For the synthesis of this compound, the necessary precursors would be 4-cyanophenol and a suitable β-ketoester, such as ethyl acetoacetate (B1235776). The reaction typically requires a strong acid catalyst, such as concentrated sulfuric acid, methanesulfonic acid, or a Lewis acid like aluminum chloride (AlCl₃). wikipedia.orgorganic-chemistry.org While effective, especially for electron-rich phenols, the conditions can be harsh. wikipedia.orgarkat-usa.org To mitigate these issues, alternative catalysts and conditions have been explored, including the use of ionic liquids and solid acid catalysts like Amberlyst-15 or montmorillonite (B579905) clay, which can lead to cleaner reactions and easier product isolation. arkat-usa.orgconnectjournals.com

Table 2: Pechmann Condensation for Coumarin Synthesis

Phenol Component β-Ketoester Catalyst Conditions Product Type Reference
Phenol Ethyl Acetoacetate Conc. H₂SO₄ Harsh 4-Methylcoumarin arkat-usa.org
Resorcinol Ethyl Acetoacetate Milder Conditions Umbelliferone derivative 7-Hydroxy-4-methylcoumarin wikipedia.org
Substituted Phenols Ethyl Acetoacetate Dipyridine copper chloride Solvent-free, Microwave 4-Substituted coumarins arkat-usa.org

This table illustrates general Pechmann condensation conditions. The synthesis of this compound via this method would start with 4-cyanophenol.

The Wittig reaction offers another versatile pathway to the coumarin scaffold. This method involves the reaction of an o-hydroxybenzaldehyde with a phosphorus ylide, typically a stabilized ylide such as (ethoxycarbonylmethyl)triphenylphosphorane. The reaction forms a carbon-carbon double bond, leading to an o-hydroxycinnamic acid ester intermediate, which readily undergoes intramolecular cyclization to the coumarin product. unimi.it

To synthesize this compound, 2-hydroxy-5-cyanobenzaldehyde is reacted with the appropriate Wittig reagent. Traditionally, these reactions were conducted under reflux in high-boiling aromatic solvents like benzene (B151609) or xylene. However, significant progress has been made in developing more environmentally friendly protocols. Recent modifications include one-pot procedures and solvent-free conditions, which can improve yields and shorten reaction times.

Pechmann Condensation Routes to Coumarin Backbones

Advanced and Green Synthetic Protocols

Modern synthetic chemistry emphasizes efficiency, selectivity, and sustainability. Advanced protocols, such as transition metal-catalyzed cross-couplings and multicomponent reactions, provide powerful tools for constructing complex coumarin derivatives that may be inaccessible through classical methods.

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for forming carbon-carbon bonds. sigmaaldrich.comlibretexts.org The Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide, is particularly prominent. libretexts.orgmt.comresearchgate.net This reaction is invaluable for synthesizing derivatives of this compound, allowing for the introduction of aryl, vinyl, or other organic fragments onto the coumarin core.

A common strategy involves starting with a halogenated coumarin, such as 6-bromocoumarin. This precursor can then be coupled with a variety of boronic acids or their esters in the presence of a palladium catalyst and a base to yield 6-substituted coumarin derivatives. libretexts.orgtcichemicals.com The general catalytic cycle for these reactions involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. libretexts.orgnobelprize.org The mild reaction conditions and high functional group tolerance of the Suzuki reaction make it a highly versatile tool in modern organic synthesis. mt.comtcichemicals.com

Table 3: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

Coupling Partner 1 (Organohalide) Coupling Partner 2 (Organoboron) Catalyst System Product Type Reference
Aryl Halide Phenylboronic Acid Pd(0) complex, Base Biaryl Compound libretexts.org
6-Bromocoumarin (Hypothetical) Arylboronic Acid Pd(PPh₃)₄, Na₂CO₃ 6-Arylcoumarin Derivative libretexts.orgmt.com
Alkenyl Halide Alkenylboronic Ester PdCl₂(Amphos)₂ Conjugated Diene tcichemicals.com

This table provides examples of Suzuki coupling reactions. Application to this compound derivatives would typically start from 6-bromocoumarin.

Multicomponent reactions (MCRs) are highly convergent synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates structural features from each starting material. nih.gov These reactions are prized for their efficiency, atom economy, and ability to rapidly generate molecular complexity. nih.govbeilstein-journals.org

For the synthesis of complex coumarin architectures, MCRs offer a powerful approach. sci-hub.senih.gov A potential MCR for a this compound derivative could involve the one-pot reaction of 2-hydroxy-5-cyanobenzaldehyde, an active methylene compound (like malononitrile), and a third component, such as an enolizable ketone or a 1,3-dicarbonyl compound. nih.govajol.info The reaction sequence often involves a cascade of condensation and cyclization steps, leading to densely functionalized heterocyclic systems in a single synthetic operation. The development of new MCRs is an active area of research, providing novel and efficient pathways to complex molecules. beilstein-journals.orgresearchgate.net

One-Pot Synthesis Strategies for Enhanced Efficiency

One-pot synthesis, a strategy where reactants are subjected to successive chemical reactions in a single reactor, offers significant advantages in terms of efficiency, resource conservation, and reduced waste generation. This approach streamlines the synthetic process by eliminating the need for isolation and purification of intermediates, thereby saving time and materials. beilstein-journals.orgacs.org

A notable one-pot procedure for preparing 3-substituted coumarins, including 3-cyanocoumarin and its derivatives, involves the Knoevenagel condensation of o-hydroxyaryl aldehydes with various acetonitriles conducted in water. clockss.org This method is distinguished by its simplicity and high yields, obviating the need for organic solvents. clockss.org The reaction proceeds by mixing the o-hydroxycarbonyl compound and the nitrile in an aqueous solution of sodium bicarbonate or sodium hydroxide, followed by vigorous stirring. clockss.org After an initial reaction period at room temperature, the mixture is acidified and heated to facilitate intramolecular cyclization, yielding the final coumarin product. clockss.org The crude coumarin, which precipitates from the solution upon cooling, is often of high purity (>98%) and can be easily collected by filtration. clockss.org This strategy has been successfully applied on a multigram scale, demonstrating its practicality and scalability. clockss.org

The salient features of such aqueous one-pot syntheses include mild reaction conditions, excellent yields, high atom economy, and environmental benignity, often eliminating the need for chromatographic purification. acs.org

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of coumarin derivatives. eurekalert.orgijfmr.com These approaches include the use of alternative energy sources like ultrasound and environmentally benign solvent systems such as deep eutectic solvents and water. eurekalert.orgresearchgate.net

Deep Eutectic Solvents (DESs) have emerged as promising green media for chemical synthesis. nih.gov These solvents, typically formed by mixing a hydrogen bond donor (HBD) and a hydrogen bond acceptor (HBA), are characterized by their low cost, biodegradability, low volatility, and thermal stability. nih.govbeilstein-journals.org Crucially, in many reactions, the DES can function as both the solvent and the catalyst. nih.gov

The Knoevenagel condensation for the synthesis of coumarin derivatives has been effectively carried out in a DES. sci-hub.se For instance, a one-pot synthesis of a fluorescent colorant based on cyanocoumarins was developed using a DES composed of choline (B1196258) chloride and urea (B33335) (ChCl:urea). nih.gov In this process, 4-(diethylamino)-2-hydroxybenzaldehyde and ethyl acetoacetate were first reacted in the DES to form an intermediate, which was then reacted with malononitrile. nih.gov

Another versatile DES, comprising choline chloride and L-(+)-tartaric acid, has been employed for the Pechmann condensation to produce various functionalized coumarins in high yields (60–98%). nih.govresearchgate.net This method is notable for its efficiency, with some reactions completing in as little as 10 minutes. nih.govresearchgate.net A significant advantage of this system is the ability to recycle and reuse the DES multiple times without a significant drop in product yield, enhancing the sustainability of the process. nih.govresearchgate.net

Table 1: Examples of Deep Eutectic Solvent Systems in Coumarin Synthesis

Hydrogen Bond Acceptor (HBA)Hydrogen Bond Donor (HBD)Molar Ratio (HBA:HBD)ApplicationReference
Choline Chloride (ChCl)Urea1:2One-pot synthesis of cyanocoumarin-based fluorescent colorants nih.gov
Choline Chloride (ChCl)L-(+)-Tartaric Acid1:2Pechmann condensation for functionalized coumarins nih.govresearchgate.net
Choline Chloride (ChCl)Glycerol1:2Suzuki-Miyaura cross-coupling for aryl-coumarin synthesis mdpi.com

Ultrasound-assisted organic synthesis is an energy-efficient green technique that utilizes acoustic cavitation to accelerate chemical reactions. scirp.orgmdpi.com The formation, growth, and implosion of bubbles in the reaction liquid create localized hot spots with extreme temperatures and pressures, leading to enhanced reaction rates, higher yields, and often shorter reaction times compared to conventional methods. scirp.orgmdpi.com

This methodology has been successfully applied to the synthesis of various coumarin derivatives. For example, 3-aryl coumarins have been synthesized efficiently from salicylaldehyde and phenyl acetyl chloride using potassium carbonate in THF under ultrasound irradiation. scirp.org This sonochemical method significantly reduces the reaction time and improves yields compared to conventional heating. scirp.org The use of ultrasound is considered a convenient and simple green alternative for synthesizing biologically important heterocyclic compounds like coumarins. scirp.org While specific reports on the ultrasound-assisted synthesis of this compound are not prevalent, the general success of this technique for the coumarin scaffold suggests its high potential for this application. dntb.gov.ua

Water is an ideal green solvent due to its non-toxicity, non-flammability, availability, and low cost. Its use in organic synthesis aligns perfectly with the goals of green chemistry. sphinxsai.com The Knoevenagel condensation to produce cyanocoumarins is particularly well-suited to aqueous media. clockss.orgsphinxsai.com

An efficient, one-pot synthesis of 3-cyanocoumarin and its derivatives has been achieved by reacting substituted salicylaldehydes with malononitrile in water. clockss.orgsphinxsai.com The reaction can be catalyzed by piperidine or simply by using an aqueous solution of a mild base like sodium bicarbonate. clockss.org Research has shown that conducting the reaction in a heterogeneous aqueous phase often results in higher yields compared to the same reaction in a homogeneous ethanolic solution. clockss.org This enhancement in water is attributed to the hydrophobic effect, which brings the reactants into close proximity. sphinxsai.com The work-up is exceptionally simple, typically involving just the filtration of the solid product from the aqueous mixture. clockss.org

Table 2: One-Pot Synthesis of 3-Cyanocoumarins in Water via Knoevenagel Reaction

Salicylaldehyde DerivativeReagentConditionsYield (%)Reference
SalicylaldehydeMalononitrileNaOH (aq), RT, 2h; then HCl, 90°C, 1h95 clockss.org
4-MethylsalicylaldehydeMalononitrileNaOH (aq), RT, 2h; then HCl, 90°C, 1h96 clockss.org
2-Hydroxy-1-naphthaldehydeMalononitrileNaOH (aq), RT, 2h; then HCl, 90°C, 1h98 clockss.org
5-NitrosalicylaldehydeMalononitrileNaHCO₃ (aq), RT, 24h; then HCl, RT, 4h93 clockss.org

Derivatization and Functionalization Strategies of this compound

The functionalization of the coumarin core is essential for tuning its chemical and photophysical properties. The cyano group at the C-6 position can serve as a synthetic handle for further molecular elaboration.

The introduction of aryl groups at the C-6 position of the coumarin ring system is a key strategy for developing novel fluorescent dyes and potential biomarkers. unica.itnih.gov A robust and widely used method for this transformation is the Palladium-catalyzed Suzuki cross-coupling reaction. unica.itnih.gov

This strategy typically involves a two-step procedure. First, a suitable halogenated precursor, such as a 6-bromo-3-cyanocoumarin, is synthesized. unica.itnih.gov This is commonly achieved through a Knoevenagel condensation between a 5-bromosalicylaldehyde (B98134) and an active methylene compound like malononitrile. unica.itnih.gov

In the second step, the 6-bromo coumarin derivative is subjected to a Suzuki cross-coupling reaction with a selected arylboronic acid in the presence of a palladium(0) catalyst. unica.itnih.gov This reaction efficiently forges a new carbon-carbon bond between the C-6 position of the coumarin and the aryl ring of the boronic acid, yielding the desired 6-aryl coumarin. unica.itnih.gov This method is highly versatile, allowing for the introduction of a diverse array of substituted and unsubstituted aryl groups, leading to the creation of a library of 6-aryl coumarin derivatives with varied electronic and photophysical properties. unica.it

Table 3: Synthesis of 6-Aryl Coumarins via Suzuki Cross-Coupling

Coumarin PrecursorArylboronic AcidProductYield (%)Reference
6-Bromo-3-cyanocoumarinPhenylboronic acid6-Phenyl-3-cyanocoumarin72 unica.itnih.gov
6-Bromo-3-cyanocoumarin4-Methoxyphenylboronic acid6-(4-Methoxyphenyl)-3-cyanocoumarin75 unica.itnih.gov
6-Bromo-3-cyanocoumarin4-(Trifluoromethyl)phenylboronic acid6-(4-(Trifluoromethyl)phenyl)-3-cyanocoumarin68 unica.itnih.gov
6-Bromo-3-cyanocoumarinNaphthalen-1-ylboronic acid6-(Naphthalen-1-yl)-3-cyanocoumarin65 unica.itnih.gov

Synthetic Strategies for this compound and Its Derivatives

The synthesis of this compound and its varied derivatives is a field of active research, driven by their potential in materials science and as fluorescent probes. Chemists have developed a range of methodologies to construct and functionalize this core structure, enabling the fine-tuning of its photophysical and chemical properties. These strategies include remote functionalization, annulation reactions to create extended π-systems, incorporation into novel molecular frameworks like non-natural amino acids, and specific designs to achieve red-shifted emission.

2 Remote Functionalization of Cyanocoumarins (e.g., γ,δ-functionalization)

A notable strategy involves the organocatalytic asymmetric γ,δ-functionalization of 3-cyano-4-styrylcoumarins. researchgate.netacs.org This reaction proceeds through a stereocontrolled cascade of thia-Michael addition, aldol (B89426) reaction, and subsequent annulation. researchgate.netacs.org The use of bifunctional organocatalysts is crucial for achieving high diastereo- and enantioselectivity. researchgate.netacs.org This methodology has demonstrated a broad substrate scope and tolerance for various functional groups. researchgate.net The resulting polycyclic products, which incorporate coumarin, 2H-pyran-2-imine, and tetrahydrothiophene (B86538) units, can be further transformed. For instance, the imidoester group can be modified to yield biologically relevant δ-lactone derivatives. acs.org

Another approach to remote functionalization is the organocatalytic (3+2)-cycloaddition between 4-(alk-1-en-1-yl)-3-cyanocoumarins and imines derived from salicylaldehyde. researchgate.net This method, facilitated by a quinine-derived catalyst, produces cycloadducts bearing two biologically significant units with good chemical and stereochemical outcomes. researchgate.net The resulting products can undergo further transformations, expanding their chemical diversity. researchgate.net The incorporation of an olefin moiety into the structure of 4-methyl-3-cyanocoumarin derivatives creates a new class of vinylogous Michael acceptors, which are key to these remote functionalizations. acs.org

PrecursorReagentCatalystFunctionalization TypeProductRef
3-Cyano-4-styrylcoumarins2-MercaptoacetophenonesBifunctional Organocatalystγ,δ-FunctionalizationPolycyclic chiral products with coumarin, 2H-pyran-2-imine, and tetrahydrothiophene units researchgate.netacs.org
4-(Alk-1-en-1-yl)-3-cyanocoumarinsImines from salicylaldehydeQuinine-derived catalyst(3+2)-CycloadditionCycloadducts with two biologically relevant units researchgate.net

3 Annulation Reactions for π-Extended Coumarin Systems

Annulation reactions are a powerful tool for synthesizing π-extended coumarin systems, which are of significant interest for their applications in materials science due to their unique photophysical properties. unimi.it These reactions involve the construction of additional rings fused to the coumarin core, leading to larger, more conjugated aromatic systems.

Palladium-catalyzed annulation strategies have been effectively employed for this purpose. One such method involves the reaction of 3,4-disubstituted coumarins with alkynes and arynes via C-H activation. unimi.itscilit.comacs.org This approach allows for the formation of two new C-C bonds, building up the extended ring system and yielding a wide range of π-extended coumarins in moderate to good yields with good functional group compatibility. unimi.itscilit.com Some of the synthesized compounds have shown interesting fluorescent properties. scilit.comacs.org

Transition-metal-catalyzed annulation reactions are also pivotal in constructing coumarin-fused polycyclic heteroaromatic frameworks. unimi.it For example, Rh(III)-catalyzed C–H activation of 3-acetamidocoumarins with internal alkynes, where the acetyl group acts as a traceless directing group, leads to the synthesis of pyrrolo-coumarin complex heterocycles. unimi.it Similarly, Ruthenium(II)-catalyzed [4+2] annulation of 3-N-methoxy carboxamide coumarins has been used to create π-extended coumarin-fused pyridone scaffolds. unimi.it

A metal-free, one-pot procedure has also been developed for the synthesis of benzocoumarins. unimi.it This method utilizes the reactivity of cyclic sulfamidate imines with δ-acetoxy allenoates, which act as a 5-carbon synthon, under the catalysis of DMAP. The reaction proceeds through a domino sequence of benzannulation and lactonization to afford the target π-extended coumarins in high yields. unimi.it

Starting MaterialReagent(s)Catalyst/ConditionsReaction TypeProductRef
3,4-Disubstituted coumarinsAlkynes/ArynesPalladiumC-H activation/Annulationπ-Extended coumarins unimi.itscilit.comacs.org
3-AcetamidocoumarinsInternal alkynesRhodium(III)C-H activation/AnnulationPyrrolo-coumarin heterocycles unimi.it
3-N-Methoxy carboxamide coumarinsNot specifiedRuthenium(II)[4+2] AnnulationCoumarin-fused pyridone scaffolds unimi.it
Cyclic sulfamidate iminesδ-Acetoxy allenoatesDMAPBenzannulation/LactonizationBenzocoumarins unimi.it

4 Incorporation into Non-Natural Amino Acid Frameworks

The incorporation of the this compound moiety into non-natural amino acids (UAAs) is a significant advancement, as it allows for the introduction of fluorescent probes into proteins and other biological systems. beilstein-journals.org These fluorescent UAAs can be used to study protein structure, function, and dynamics in vivo without causing significant perturbations due to their relatively small size. beilstein-journals.org

A practical synthetic route to coumarin-based amino acids involves the Pechmann condensation to assemble the coumarin ring, which is a high-yielding reaction that allows for the preparation of derivatives with substituents at various positions, including the 6-position. beilstein-journals.org This is followed by an alkylation step, such as a Michael addition of diethyl acetamidomalonate (DEAM) to a terminal alkene derivative of the coumarin, to introduce the amino acid functionality. beilstein-journals.org The final step is the hydrolysis of the resulting malonate to yield the desired coumarin amino acid. beilstein-journals.org

This synthetic protocol has been successfully applied to prepare 6-fluoro and 6-chloro substituted coumarin amino acids. beilstein-journals.org A key advantage of this method is that it avoids a tedious HPLC purification step, relying instead on flash chromatography. beilstein-journals.org While the synthesis produces a racemic mixture, it has been shown that the L-enantiomer can be exclusively incorporated into proteins in the presence of the appropriate synthetase and tRNA. beilstein-journals.org The development of methodologies for creating UAAs is a crucial area of research, with applications in drug discovery, protein engineering, and peptidomimetics. nih.gov

ReactionReagents/ConditionsIntermediate/ProductPurposeRef
Pechmann CondensationSubstituted phenol, β-ketoesterSubstituted coumarinAssembling the core coumarin ring system beilstein-journals.org
Michael AdditionDiethyl acetamidomalonate (DEAM), terminal alkene derivative of coumarinMalonate-substituted coumarinIntroduction of the amino acid precursor beilstein-journals.org
HydrolysisConcentrated aqueous HClCoumarin non-natural amino acidFormation of the final amino acid product beilstein-journals.org
Ultrasound-Irradiation Assisted Methods

5 Strategies for Red-Emitting Cyanated Coumarins

While many coumarin derivatives are highly fluorescent, they often lack absorption and emission in the red region of the spectrum. researchgate.net To address this limitation, several strategies have been developed to synthesize red-emitting cyanated coumarins. These strategies typically focus on extending the π-conjugation of the coumarin core and introducing strong electron-donating and electron-withdrawing groups to induce a significant intramolecular charge transfer (ICT). researchgate.net

One effective strategy involves the formylation of a 7-(N,N-diethylamino) coumarin via the Vilsmeier-Haack reaction, followed by oxidative cyanation. researchgate.net The resulting aldehyde can then be reacted with active methylene compounds like cyanomethyl benzoxazole (B165842) or benzothiazole. researchgate.net This approach has been shown to produce cyanated molecules that are red-shifted in both absorption and emission by 90–100 nm, with a substantial increase in quantum yield of about 10 times. researchgate.net

Another approach is the synthesis of coumarin-based hemicyanine dyes. nih.gov This involves replacing the carbonyl group of the coumarin scaffold with a cyanomethylene moiety. This can be achieved through a one-pot condensation of a coumarin precursor with a cyanomethyl anion, generated from acetonitrile and n-BuLi. nih.gov This key cyanomethylene coumarin intermediate can then be used to develop a series of near-infrared (NIR) emitting hemicyanines with large Stokes shifts. nih.gov

The introduction of an aryl azo group at the 3-position of a 7-(N,N-diethylamino)-4-hydroxy coumarin is another method to achieve red-shifted fluorescence. researchgate.net These molecules can be synthesized by reacting the diazonium salt of substituted amines with the coumarin under basic conditions. researchgate.net Despite the presence of the typically fluorescence-quenching azo group, these compounds are fluorescent. researchgate.net

PrecursorKey Reaction(s)Key FeatureEmissionRef
7-(N,N-diethylamino) coumarinVilsmeier-Haack formylation, oxidative cyanation, reaction with cyanomethyl benzoxazole/benzothiazoleExtended conjugation and ICTRed-shifted by 90-100 nm researchgate.net
Commercial coumarin precursorOne-pot condensation with cyanomethyl anionReplacement of carbonyl with cyanomethyleneNear-infrared (NIR) nih.gov
7-(N,N-diethylamino)-4-hydroxy coumarinReaction with diazonium salt of substituted aminesIntroduction of aryl azo group at 3-positionRed-shifted researchgate.net

Reaction Mechanisms and Mechanistic Studies of 6 Cyanocoumarin Transformations

Fundamental Reaction Pathways

The formation and subsequent modification of the 6-cyanocoumarin scaffold are governed by several key reaction mechanisms. These include classical condensation reactions, modern palladium-catalyzed cross-couplings, and intricate intramolecular cyclizations.

Detailed Mechanisms of Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone in the synthesis of coumarins, including this compound. wikipedia.orgresearchgate.net This reaction involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration step. wikipedia.org In the context of this compound synthesis, this typically involves the reaction of a salicylaldehyde (B1680747) derivative bearing a cyano group at the 4-position (to yield a this compound) with a compound containing an active methylene (B1212753) group, such as malonic acid or its esters. wikipedia.orgyoutube.com

The mechanism proceeds as follows:

Enolate Formation: A weak base, often an amine like piperidine (B6355638) or morpholine, deprotonates the active methylene compound to form a resonance-stabilized enolate. wikipedia.orgyoutube.comsigmaaldrich.com The presence of two electron-withdrawing groups on the methylene carbon significantly increases its acidity, allowing for the use of a mild base. wikipedia.orgsigmaaldrich.com

Nucleophilic Addition: The resulting enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the salicylaldehyde derivative. This step forms a β-hydroxy carbonyl intermediate. sigmaaldrich.com

Dehydration: The intermediate readily undergoes dehydration (elimination of a water molecule) to yield an α,β-unsaturated compound. sigmaaldrich.com

Intramolecular Cyclization (Lactonization): In coumarin (B35378) synthesis, the initial condensation is often followed by an intramolecular trans-esterification or lactonization, where the phenolic hydroxyl group attacks the ester or carboxylic acid, leading to the formation of the characteristic coumarin ring system. youtube.com

A variation known as the Doebner modification utilizes pyridine (B92270) as the solvent and is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid. wikipedia.orgorganic-chemistry.org This modification often involves a concerted decarboxylation and elimination step. organic-chemistry.org

StepDescriptionKey Intermediates/Species
1Deprotonation of the active methylene compound by a weak base.Enolate
2Nucleophilic attack of the enolate on the aldehyde's carbonyl carbon.β-hydroxy carbonyl compound
3Elimination of a water molecule.α,β-unsaturated carbonyl compound
4Intramolecular attack of the phenolic hydroxyl group leading to ring closure.Coumarin ring

Carbopalladation of Nitriles in Coumarin Synthesis

Palladium-catalyzed reactions have emerged as powerful tools for the synthesis and functionalization of coumarins. One such method involves the carbopalladation of nitriles, which can be applied to 3-cyanocoumarins to introduce various substituents. sci-hub.sefrontiersin.org This process typically utilizes a palladium catalyst, such as palladium(II) acetate, in the presence of a ligand and an organoboron compound like an arylboronic acid. sci-hub.se

A proposed mechanism for the synthesis of 3-aroyl coumarins from 3-cyanocoumarins is as follows: sci-hub.se

Transmetalation: The palladium(0) or palladium(II) catalyst undergoes transmetalation with the arylboronic acid to generate an arylpalladium species. sci-hub.sefrontiersin.org

Carbopalladation: The cyano group of the 3-cyanocoumarin (B81025) coordinates to the arylpalladium species. This is followed by the 1,2-carbopalladation of the nitrile, where the aryl group from the palladium complex adds across the carbon-nitrogen triple bond. This forms a ketimine palladium(II) complex. sci-hub.sefrontiersin.org

Hydrolysis: The resulting ketimine intermediate is then hydrolyzed by water to yield the final 3-aroyl coumarin product and regenerate the palladium catalyst. sci-hub.se

This methodology offers a direct route to functionalized coumarins and has been shown to be effective even in aqueous media, highlighting its potential as a green chemical process. sci-hub.se The regioselectivity of such palladium-catalyzed reactions is noteworthy, with carbopalladation often favoring arylation at the C-4 position, while alkenylation tends to be C-3 selective. encyclopedia.pub

Intramolecular Insertion Processes and Cyclization Events

Intramolecular reactions play a pivotal role in constructing the coumarin framework and its derivatives. These processes often involve the cyclization of a suitably functionalized precursor. Metal-catalyzed intramolecular hydroarylation of aryl propiolates via C-H bond activation is a one-step method for coumarin synthesis. encyclopedia.pub In this process, a metal catalyst (e.g., Pd, Pt, Au) activates the triple bond of the aryl propiolate, which then undergoes intramolecular cyclization. encyclopedia.pub

Furthermore, intramolecular cyclopropanation reactions can lead to the formation of unique coumarin derivatives. For instance, P(NMe2)3-mediated reductive intramolecular annulation has been developed for the synthesis of highly functionalized 2H-chromenes. researchgate.net Another example is the synthesis of cyclopropa[c]coumarin derivatives through a cascade Michael-alkylation process. researchgate.net

Intramolecular nucleophilic substitution can also lead to cyclization. libretexts.org For example, a molecule containing both a leaving group and a nucleophile can undergo an internal reaction to form a cyclic product, a process that is particularly favored for the formation of stable five- or six-membered rings. libretexts.org

Nucleophilic Substitution-Based Mechanistic Proposals

Nucleophilic substitution reactions are fundamental in organic chemistry and can be involved in the synthesis and modification of coumarin structures. wikipedia.org These reactions involve an electron-rich nucleophile replacing a leaving group on an electron-deficient substrate. wikipedia.org The two primary mechanisms are SN1 (unimolecular) and SN2 (bimolecular). wikipedia.orglibretexts.org

In the context of coumarin chemistry, nucleophilic substitution can occur at various positions. For instance, in the synthesis of certain heterocyclic systems, an intramolecular nucleophilic substitution can be a key step in ring formation. nih.gov The reactivity in these reactions is influenced by factors such as the nature of the substrate, the nucleophile, the leaving group, and the solvent. gatech.eduyoutube.com For example, polar aprotic solvents generally favor SN2 reactions, while polar protic solvents are conducive to SN1 reactions. youtube.com

Catalytic Mechanisms and Modifiers in this compound Synthesis

Catalysis is a powerful tool for enhancing the efficiency and selectivity of chemical transformations. In the synthesis of this compound and its derivatives, various catalytic systems, particularly organocatalysts, have been employed to achieve high yields and enantioselectivities.

Organocatalytic Mechanisms (e.g., N-Heterocyclic Carbene (NHC) Catalysis, Chiral Brønsted Bases)

Organocatalysis, the use of small organic molecules as catalysts, has gained significant traction in asymmetric synthesis. beilstein-journals.org Chiral N-heterocyclic carbenes (NHCs) and chiral Brønsted bases are prominent examples of organocatalysts used in coumarin synthesis.

N-Heterocyclic Carbene (NHC) Catalysis: NHCs are versatile catalysts that can promote a variety of reactions, often involving a polarity reversal (umpolung) of the substrate's reactivity. nih.govd-nb.info In the context of coumarin chemistry, NHCs can catalyze cascade reactions to form complex polycyclic structures. researchgate.net

The general mechanism of NHC catalysis involves the nucleophilic attack of the carbene on an electrophilic substrate, such as an aldehyde, to form a Breslow intermediate. nih.govd-nb.infomdpi.com This intermediate can then react with various electrophiles. For instance, NHC-catalyzed oxidative γ,δ-functionalization of 3-cyano-4-styrylcoumarins has been developed to produce chiral derivatives. acs.orgnih.gov

Catalyst TypeKey IntermediateExemplary Transformation
N-Heterocyclic Carbene (NHC)Breslow intermediate, Acyl azoliumOxidative γ,δ-functionalization of 3-cyano-4-styrylcoumarins acs.orgnih.gov
Chiral Brønsted BaseDeprotonated nucleophile, Iminium ionEnantioselective domino 1,6-addition/annulation of 3-cyano-4-styrylcoumarins acs.orgnih.gov

Chiral Brønsted Base Catalysis: Chiral Brønsted bases, such as cinchona alkaloid derivatives, are effective catalysts for enantioselective reactions. acs.org They function by deprotonating a pronucleophile, thereby activating it for addition to an electrophile. The chirality of the base directs the approach of the reactants, leading to the preferential formation of one enantiomer.

An example is the enantioselective domino 1,6-addition/annulation reaction of 3-cyano-4-styrylcoumarins with other reagents, catalyzed by a chiral Brønsted base. acs.orgnih.gov This approach allows for the stereocontrolled functionalization of the coumarin system. Bifunctional catalysts, which possess both a Brønsted basic site and a hydrogen-bond donor moiety (like a thiourea (B124793) or squaramide), can provide enhanced stereocontrol by simultaneously activating both the nucleophile and the electrophile. acs.org

Metal-Mediated Catalysis

Metal catalysts play a pivotal role in activating this compound and its derivatives, enabling a range of transformations. The choice of metal and its ligand sphere is critical in determining the reaction's outcome and stereoselectivity.

Pd(0) Catalysis: Palladium(0) catalysts are instrumental in decarboxylative asymmetric [4+2] cycloaddition reactions of 3-cyanocoumarins with vinyl benzoxazinones. cjcatal.com This process, which yields tetracyclic coumarin derivatives with three contiguous stereocenters, operates through a synergistic Pd(0)/Cu(I) bimetallic system. cjcatal.com Mechanistic studies suggest that the chiral Cu(I) complex acts as a Lewis acid, activating the 3-cyanocoumarin. Simultaneously, the chiral Pd(0) complex activates the vinyl benzoxazinone (B8607429) by forming a π-allyl-palladium intermediate. This dual activation is crucial for controlling the stereoselectivity of the cycloaddition. cjcatal.com Palladium catalysts are also effective in amino-allylation reactions of 3-cyanocoumarin. acs.org

Ni–Cu–Al–CO3 Hydrotalcite: A heterogeneous catalyst, Ni–Cu–Al–CO3 hydrotalcite, has been employed for the synthesis of 5-amino-6-cyano-3-hydroxybenzo[c]coumarin. nih.gov This recyclable catalyst, noted for its high basicity due to the presence of nickel, copper, and aluminum, facilitates the reaction in high yields and within short reaction times under mild conditions. nih.gov The mechanism involves a multicomponent, one-pot, two-step cyclocondensation of 2-hydroxy benzaldehyde, acetoacetic ester, and malononitrile (B47326). nih.gov

Fe3O(BPDC)3: The iron-based metal-organic framework, Fe3O(BPDC)3, serves as an efficient heterogeneous catalyst for the synthesis of coumarins from salicylaldehydes and activated methylene compounds. rsc.org This reaction proceeds in the presence of tert-butyl hydroperoxide as an oxidant under base-free conditions. rsc.org Fe3O(BPDC)3 has demonstrated higher catalytic activity compared to other MOFs and common metal salts like FeCl3. rsc.orgresearchgate.net The catalyst can be recovered and reused multiple times without a significant loss of activity. rsc.org

Iodine: Iodine has been utilized as a catalyst in the synthesis of 3-cyanocoumarins from 2-hydroxybenzaldehydes and malononitrile. This reaction can be performed under both conventional heating and microwave irradiation conditions in DMF, affording high yields of the desired products. nih.gov

CatalystReactantsProductKey Mechanistic Features
Pd(0)/Cu(I) 3-Cyanocoumarin, Vinyl benzoxazinoneTetracyclic coumarinSynergistic activation: Cu(I) as Lewis acid for coumarin, Pd(0) forms π-allyl intermediate with benzoxazinone. cjcatal.com
Ni–Cu–Al–CO3 Hydrotalcite 2-Hydroxy benzaldehyde, Acetoacetic ester, Malononitrile5-Amino-6-cyano-3-hydroxybenzo[c]coumarinHeterogeneous catalysis, multicomponent cyclocondensation. nih.gov
Fe3O(BPDC)3 Salicylaldehydes, Activated methylene compoundsCoumarinsHeterogeneous catalysis, oxidant-promoted reaction. rsc.org
Iodine 2-Hydroxybenzaldehydes, Malononitrile3-CyanocoumarinsCatalyzed condensation reaction. nih.gov

Photocatalytic Strategies and Radical Pathways

Photocatalysis has emerged as a powerful tool for the functionalization of this compound, often proceeding through radical intermediates to achieve transformations that are challenging via traditional methods.

Iridium-based Photocatalysts: Iridium complexes such as Ir(ppy)3 and [Ir(ppy)2(dtbbpy)][PF6] are effective photocatalysts for various transformations of coumarin derivatives. unimi.it For instance, the C-4 position of 3-cyanocoumarin derivatives can be functionalized with a variety of acyl substituents through a visible-light-induced cross-dehydrocoupling reaction with aldehydes. unimi.it This process utilizes the photocatalyst [Ir(ppy)2(dtbbpy)][PF6] and (n-Bu)4NBr. unimi.it These iridium-based photocatalysts are also used in atom transfer radical addition (ATRA) reactions and the coupling of N-arylamines with nitroalkanes. smolecule.comsigmaaldrich.comscientificlabs.iekrackeler.com

Mechanistic studies involving radical scavengers like TEMPO have confirmed that some of these transformations proceed via a radical pathway. frontiersin.org For example, the synthesis of 3-nitrocoumarins from aryl alkynoates and tert-butyl nitrite (B80452) follows a 5-exo-trig radical cyclization pathway. frontiersin.org Similarly, cobalt-catalyzed asymmetric radical bicyclizations can proceed through a stepwise radical mechanism involving a 6-exo-trig cyclization followed by a 3-exo-tet cyclization. nih.gov

PhotocatalystReactantsProductMechanistic Highlights
Ir(ppy)3 Salicylaldehydes, N-hydroxyphthalimide esters3-Alkyl coumarinsIn situ Wittig reaction followed by photocatalytic alkylation. unimi.it
[Ir(ppy)2(dtbbpy)][PF6] 3-Cyanocoumarin derivatives, Aldehydes4-Acyl-3-cyanocoumarinsVisible-light-induced cross-dehydrocoupling. unimi.it

Green Catalysts in Mechanistic Context

The principles of green chemistry have spurred the development of environmentally benign catalytic systems for coumarin synthesis. These catalysts are often recyclable, non-toxic, and operate under mild conditions.

Choline (B1196258) Chloride (ChCl): Choline chloride, a biodegradable and inexpensive salt, can act as a catalyst for the Knoevenagel condensation to produce coumarins. researchgate.net It can be used in aqueous media, and the catalyst can be recycled multiple times without a decrease in activity. researchgate.net Deep eutectic solvents (DESs) based on choline chloride, such as ChCl/urea (B33335) or ChCl/zinc chloride, can function as both the solvent and the catalyst in the synthesis of coumarin derivatives from salicylaldehydes and active methylene compounds. nih.govacgpubs.org

Nano-oxides: Nanoparticles of metal oxides, such as MgFe2O4, have been used as catalysts for the solvent-free synthesis of substituted ethyl 2-oxo-2H-chromene-3-carboxylates, providing high yields. nih.gov

PEG-400: Polyethylene glycol (PEG-400) is a non-toxic, thermally stable, and recyclable medium for organic transformations. jocpr.com It has been used as a reaction medium for the one-pot synthesis of various heterocyclic compounds. jocpr.comdntb.gov.ua Its properties as a solvent and phase transfer catalyst make it a green alternative to conventional organic solvents. jocpr.comalphachem.bizatamanchemicals.com

Green Catalyst/MediumReactantsProductKey Features
Choline Chloride (ChCl) Salicylaldehydes, Active methylene compoundsCoumarin derivativesBiodegradable, recyclable catalyst, can be used in aqueous media or as a deep eutectic solvent. nih.govresearchgate.net
Nano-oxides (e.g., MgFe2O4) Salicylaldehydes, Ethyl 2-oxo-2H-chromene-3-carboxylatesSubstituted ethyl 2-oxo-2H-chromene-3-carboxylatesSolvent-free conditions, high yields. nih.gov
PEG-400 VariousHeterocyclic compoundsRecyclable, non-toxic reaction medium. jocpr.comdntb.gov.ua

Complex Reaction Cascades and Tandem Processes

The strategic combination of multiple reaction steps into a single, uninterrupted sequence, known as a tandem or cascade reaction, offers a highly efficient approach to constructing complex molecules from simple precursors. This compound and its derivatives are excellent substrates for such processes.

Tandem Intermolecular Michael Addition and Intramolecular Condensation Sequences

A notable example of a tandem process is the reaction between 2-(polyfluoroalkyl)chromones and 4-alkyl-3-cyanocoumarins. This reaction proceeds via a tandem intermolecular Michael addition followed by an intramolecular condensation. rsc.orgresearchgate.net The reaction, typically carried out in the presence of a base like triethylamine, leads to the formation of functionalized benzo[c]coumarin derivatives. rsc.orgresearchgate.net The proposed mechanism involves the initial Michael addition of an enolate, generated from the chromone, to the 3-cyanocoumarin. The resulting intermediate then undergoes an intramolecular condensation involving the cyano group to form the final annulated product. rsc.orgresearchgate.net In some cases, acyclic intermediates have been isolated, providing evidence for the proposed reaction pathway. rsc.orgresearchgate.net

Thia-Michael/Aldol (B89426)/Annulation Reaction Cascades

A highly stereocontrolled functionalization of 3-cyano-4-styrylcoumarins can be achieved through a reaction cascade involving 2-mercaptoacetophenones. acs.orgacs.orgresearchgate.netresearchgate.net This organocatalytic process is initiated by a thia-Michael addition of the mercaptoacetophenone to the cyanocoumarin. acs.orgacs.orgresearchgate.net The resulting adduct then undergoes an intramolecular aldol reaction, followed by an annulation to furnish complex polyheterocyclic structures. acs.orgacs.orgresearchgate.net The use of bifunctional cinchona alkaloid-derived catalysts allows for high diastereo- and enantioselectivity. acs.org This cascade demonstrates a broad substrate scope and excellent functional group tolerance. acs.orgacs.orgresearchgate.net

Mechanisms of 1,6-Addition Reactions to Cyanocoumarins

Cyanocoumarins, particularly those with a conjugated system at the 4-position, such as 4-(alk-1-en-1-yl)-3-cyanocoumarins, can undergo 1,6-addition reactions. researchgate.netacs.org This reactivity allows for remote functionalization of the coumarin core. Organocatalytic methods have been developed for the asymmetric 1,6-addition of nucleophiles like dienolates derived from 5-substituted-furan-2(3H)-ones. researchgate.net The choice of catalyst, often a quinine-derived organocatalyst, is crucial for achieving high site-selectivity, as well as chemical and stereochemical efficiency. researchgate.net The 1,6-addition can also be part of a cascade sequence, for example, a 1,6-addition followed by an intramolecular aldol reaction to provide polysubstituted tetrahydrothiophene (B86538) derivatives. researchgate.net N-heterocyclic carbene (NHC) catalysis has also been employed for the γ,δ-difunctionalization of cyanocoumarins via a 1,6-addition of dienolates. researchgate.net

Influence of Reaction Conditions on Mechanistic Outcomes

The outcome of chemical transformations involving this compound, including yield, selectivity, and even the reaction pathway, is highly dependent on the chosen reaction conditions. Key parameters such as solvent, temperature, and the use of external energy sources like microwaves, ultrasound, or light can be manipulated to optimize synthetic protocols.

The choice of solvent is a critical parameter in the synthesis of coumarin derivatives, capable of significantly altering reaction outcomes. thieme-connect.de Solvents can influence reactant solubility, stabilize transition states, and participate in the reaction mechanism, thereby affecting rates and selectivity. mdpi.comthieme-connect.de

In the synthesis of 3-substituted coumarins, a variety of solvents including ethanol (B145695) (EtOH), dimethylformamide (DMF), acetonitrile (B52724) (MeCN), and toluene (B28343) have been employed, with the optimal choice often depending on the specific reactants and catalyst system. nih.gov For example, in a Perkin condensation to produce 3-arylcoumarins, DMF was found to be the optimal solvent when using N-methylmorpholine as a base, affording a 95% yield. nih.gov In another instance, the synthesis of coumarin-3-carboxylic acids via a three-component reaction showed the highest yield (93%) in EtOH at 70 °C compared to other solvents like DMF, THF, and toluene. nih.gov

The polarity of the solvent can also dictate the reaction pathway. Gold- or platinum-catalyzed cyclization reactions showed that anhydrous conditions in a 1,4-dioxane/DCE mixture yielded coumarin derivatives, while the addition of water led to a spirocyclic product instead. mdpi.com The use of water as a solvent, often considered a green chemistry approach, has been shown to provide higher yields in Knoevenagel condensations for preparing 3-substituted coumarins compared to reactions run in ethanol. clockss.org The advantage of using water is particularly noticeable for more hydrophobic reactants, attributed to a combination of enforced hydrophobic interactions and hydrogen bonding. clockss.org

Solvent polarity also impacts the photophysical properties of coumarins, which is relevant for photocatalytic reactions. For instance, the emission spectrum of Coumarin 6 shows a bathochromic (red) shift in the polar solvent ethanol compared to a hypsochromic (blue) shift in the less polar chloroform, indicating significant solute-solvent interactions that stabilize the excited state differently. researchgate.net

Table 2: Influence of Solvent on Coumarin Synthesis

Reaction TypeSolventCatalyst/BaseTemperatureYield/OutcomeReference
3-Arylcoumarin Synthesis (Perkin)DMFN-methylmorpholine110 °C95% yield nih.gov
3-Arylcoumarin Synthesis (Perkin)ToluenePiperidine-Optimal for this system nih.gov
Coumarin-3-carboxylic acid SynthesisEtOHFeCl₃70 °C93% yield (highest among tested solvents) nih.gov
3-Cyanocoumarin Synthesis (Knoevenagel)WaterNaOHRoom Temp.Higher yields than in ethanol clockss.org
Intramolecular Cyclization1,4-Dioxane/DCE (anhydrous)Au(PPh₃)Cl/AgSbF₆-Yields aminocoumarin mdpi.com
Intramolecular Cyclization1,4-Dioxane/DCE (+ H₂O)Au(PPh₃)Cl/AgSbF₆-Yields spirocyclic product mdpi.com

The energy input, whether thermal or via irradiation, is a crucial factor that can dramatically influence the efficiency and outcome of coumarin transformations.

Temperature Effects: Conventional heating is a standard method, but the required temperature and duration can significantly impact product yields and purity. For example, in the synthesis of nitro-coumarin derivatives, a low temperature (0-5 °C) for three hours preferentially yields the 6-nitro isomer, while increasing the temperature and reaction time favors the formation of other isomers like 8-nitro-coumarin. chemmethod.com In another synthesis of 3-aryl coumarins, the optimal yield was achieved at 180 °C under solvent-free conditions. nih.gov

Microwave Irradiation: Microwave-assisted organic synthesis has become a preferred method for preparing coumarin derivatives due to its ability to dramatically reduce reaction times and often increase yields compared to conventional heating. analis.com.mynih.gov This "green chemistry" approach offers rapid and efficient heating. mdpi.comnih.gov For instance, the synthesis of halogenated azo coumarin derivatives via Knoevenagel condensation required 8-18 hours using conventional reflux for 56-79% yields, whereas microwave irradiation completed the reaction in just 8-17 minutes with 74-85% yields. analis.com.my Similarly, a Pechmann condensation for coumarin synthesis under solvent-free, microwave-irradiated conditions offered high yields, short reaction times, and easy product isolation. mdpi.com

Ultrasound Irradiation: Sonochemistry, the application of ultrasound to chemical reactions, provides another efficient method for synthesizing coumarins. scirp.orgthieme-connect.com The phenomenon of acoustic cavitation creates localized high-pressure and high-temperature zones, accelerating reaction rates. thieme-connect.com The synthesis of 3-substituted coumarins via Knoevenagel condensation saw reaction times drop from 7 hours under reflux to just 40 minutes using ultrasound, with an increase in yield. nih.gov In the synthesis of 3-aryl coumarins, ultrasound irradiation reduced the reaction time to 15-30 minutes, yielding better results than conventional heating. scirp.org This technique is effective for various reaction types, including substitutions and alkylations. scirp.orgresearchgate.net

Blue LED Irradiation: Visible-light photoredox catalysis, often employing blue LEDs, has emerged as a powerful tool for mild and selective C-H functionalization. unimi.itnih.gov This method allows for reactions to occur at room temperature, offering high functional group tolerance. unimi.it For example, the C-3 alkylation of coumarins has been achieved by reacting a coumarin with N-hydroxyphthalimide esters in the presence of an Iridium photocatalyst (Ir(ppy)₃) and DABCO, irradiated by blue LEDs. unimi.itnih.gov Similarly, a novel green approach for C-4 acylation of 3-nitrocoumarins uses the organic photosensitizer 4-CzIPN under irradiation from a 365–370 nm LED. unimi.itnih.gov The selective C-7 alkylation of the coumarin core has also been demonstrated using a Ru(II) photocatalyst and blue LEDs. researchgate.net

Table 3: Comparison of Conventional Heating vs. Irradiation Methods for Coumarin Synthesis

MethodReaction TypeReaction TimeYieldKey AdvantagesReference
Conventional HeatingKnoevenagel Condensation8-18 hours56-79%Standard procedure analis.com.my
Microwave IrradiationKnoevenagel Condensation8-17 minutes74-85%Reduced time, higher yield, green method analis.com.mynih.gov
Conventional HeatingKnoevenagel Condensation7 hours-Standard procedure nih.gov
Ultrasound IrradiationKnoevenagel Condensation40 minutesHigher than refluxReduced time, higher yield, green method nih.govthieme-connect.com
Blue LED IrradiationC-3 Alkylation-Good yieldsMild conditions, high selectivity unimi.itnih.gov
Blue LED IrradiationC-7 Alkylation-High yieldsUnprecedented site-selectivity researchgate.net

Spectroscopic Characterization and Structural Elucidation of 6 Cyanocoumarin Systems

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FT-IR) spectroscopy, is a fundamental tool for identifying the functional groups and characterizing the bond vibrations within a molecule. uni-siegen.de

FT-IR spectroscopy is instrumental in identifying the characteristic functional groups of 6-cyanocoumarin. The presence of a sharp absorption band around 2230-2210 cm⁻¹ is a definitive indicator of the nitrile (C≡N) group. The lactone carbonyl (C=O) stretching vibration typically appears as a strong band in the region of 1750-1720 cm⁻¹. Aromatic C=C stretching vibrations are observed in the 1600-1450 cm⁻¹ range. For instance, in a related compound, 3-acetyl-6-bromocoumarin, the C=O stretching of the acetyl group and the lactone carbonyl were observed at different wavenumbers, highlighting the sensitivity of vibrational frequencies to the molecular environment. researchgate.net Similarly, studies on other coumarin (B35378) derivatives, such as 3-(2-morpholinyl-4-phenylthiazol-5-oyl)coumarin, have utilized FT-IR to confirm their structural features. nih.gov The analysis of various coumarin derivatives has shown characteristic bands for C-H aromatic stretching and C=O and C=C aromatic ring strains. researchgate.net

Specific vibrational frequencies for related coumarin structures have been assigned through both experimental and computational studies. ijcrar.com For example, in 4,6-Dichloro-3-formyl coumarin, vibrational spectral analysis was conducted using both Raman and infrared spectroscopy. ijcrar.com The structures of various cyanocoumarins have been confirmed by FT-IR, among other techniques. researchgate.net

Interactive Table: Characteristic FT-IR Absorption Bands for Coumarin Derivatives

Functional GroupWavenumber Range (cm⁻¹)Description
Nitrile (C≡N)2230-2210Sharp, medium intensity
Lactone Carbonyl (C=O)1750-1720Strong, sharp intensity
Aromatic C=C1600-1450Multiple bands, variable intensity
C-O-C (ether linkage)1300-1000Stretching vibrations
Aromatic C-H3100-3000Stretching vibrations

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules, providing detailed information about the hydrogen, carbon, and, in relevant cases, fluorine atoms within the molecular structure.

¹H NMR spectroscopy of this compound reveals distinct signals for each proton in the molecule, with their chemical shifts and coupling patterns providing a wealth of structural information. The protons on the coumarin ring system typically resonate in the aromatic region (δ 7.0-8.5 ppm). The chemical shift values can be influenced by the electron-withdrawing nature of the cyano group. oregonstate.edu For instance, in related coumarin systems, the protons on the benzene (B151609) ring exhibit characteristic doublet or multiplet signals depending on their coupling with neighboring protons. researchgate.net The proton at the C4 position typically appears as a singlet, while the protons on the benzene ring will show coupling patterns indicative of their substitution. In 6-methylcoumarin, the methyl protons appear as a singlet around 2.4 ppm. chemicalbook.com The chemical shifts of protons in various solvents are well-documented and serve as a reference. carlroth.comsigmaaldrich.com

Interactive Table: Representative ¹H NMR Chemical Shifts (δ, ppm) for a 6-Substituted Coumarin Skeleton

ProtonChemical Shift (ppm)MultiplicityCoupling Constant (Hz)
H-3~6.5dJ = 9.5
H-4~7.8dJ = 9.5
H-5~7.6dJ = 8.5
H-7~7.4ddJ = 8.5, 2.0
H-8~7.3dJ = 2.0

Note: These are approximate values and can vary based on the specific substituent at the 6-position and the solvent used.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of this compound. The spectrum will show distinct signals for each unique carbon atom. The nitrile carbon (C≡N) typically resonates in the range of δ 115-120 ppm. The lactone carbonyl carbon (C=O) is found significantly downfield, usually between δ 155-165 ppm. The chemical shifts of the aromatic carbons are spread across the δ 110-155 ppm range, with the specific shifts influenced by the position and electronic nature of the substituents. libretexts.org For example, in various coumarin derivatives, the carbon chemical shifts have been extensively studied and assigned. researchgate.netscirp.org The carbon attached to the cyano group (C-6) will be influenced by its electron-withdrawing character. scirp.org

Interactive Table: Representative ¹³C NMR Chemical Shifts (δ, ppm) for a 6-Substituted Coumarin Skeleton

CarbonChemical Shift (ppm)
C-2 (C=O)~160
C-3~118
C-4~143
C-4a~117
C-5~128
C-6~130
C-7~125
C-8~116
C-8a~154
C≡N~118

Note: These are approximate values and can vary based on the specific substituent at the 6-position and the solvent used.

For halogenated derivatives of this compound, particularly those containing fluorine, ¹⁹F NMR spectroscopy is an indispensable analytical technique. researchgate.net ¹⁹F NMR is highly sensitive and has a wide chemical shift range, making it excellent for detecting even small changes in the electronic environment of the fluorine atom. acs.orglcms.cz The chemical shift of a fluorine atom is highly dependent on its position on the coumarin ring and the nature of other substituents. alfa-chemistry.comhuji.ac.il For instance, the synthesis of various fluorinated coumarins has been reported, with ¹⁹F NMR used to confirm the incorporation and position of the fluorine atoms. researchgate.netsemanticscholar.org The coupling between fluorine and nearby protons (¹H-¹⁹F coupling) can provide valuable structural information. researchgate.net

Carbon-13 Nuclear Magnetic Resonance (13C NMR) for Carbon Skeleton Elucidation

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound. koreascience.kr For this compound, the molecular ion peak (M⁺) in the mass spectrum will correspond to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. libretexts.orglibretexts.org Common fragmentation pathways for coumarins involve the loss of carbon monoxide (CO) from the lactone ring. benthamopen.com For this compound, fragmentation may also involve the loss of the cyano group or fragments containing it. The fragmentation of 3-cyanocoumarin (B81025), for example, shows a prominent peak corresponding to the loss of CO. nih.gov The analysis of fragmentation patterns can help to confirm the structure of the coumarin core and the position of the substituents. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of this compound systems by providing exact mass measurements. This technique can measure the mass-to-charge ratio (m/z) to several decimal places, allowing for the determination of elemental composition with high accuracy. Unlike conventional mass spectrometry that provides nominal masses, HRMS can distinguish between molecules with the same nominal mass but different chemical formulas.

The high precision of HRMS is essential for confirming the successful synthesis of this compound derivatives and for identifying unknown metabolites or degradation products in various applications. chromatographyonline.com The ability to obtain exact masses facilitates the confirmation of targeted species and helps in narrowing down possible chemical formulas for unknown compounds. For instance, in the characterization of complex biological samples, HRMS can differentiate between a target this compound conjugate and other endogenous molecules with similar integer masses. biorxiv.org

Table 1: Theoretical vs. Measured Exact Masses of Representative Molecules

CompoundChemical FormulaNominal MassTheoretical Exact Mass
CysteineC₃H₇NO₂S121121.0196
BenzamideC₇H₇NO121121.0526

This table illustrates the principle of how HRMS distinguishes between isobaric compounds based on their exact masses. Data sourced from .

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Confirmation

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique widely employed for confirming the molecular weight of this compound and its derivatives. carlsbergfondet.dklibretexts.org This method is particularly suitable for polar, thermally labile, and non-volatile compounds, as it transfers ions from solution to the gas phase without significant fragmentation. nih.govlibretexts.org In ESI-MS, a sample solution is passed through a charged capillary, creating a fine spray of charged droplets. nih.govlibretexts.org Evaporation of the solvent from these droplets leads to the formation of gas-phase molecular ions, which are then analyzed by the mass spectrometer. nih.gov

For larger molecules like peptide-coumarin conjugates, ESI-MS often produces a series of multiply charged ions. nih.gov The resulting mass spectrum displays a characteristic pattern of peaks, from which the molecular weight of the intact molecule can be accurately calculated. nih.gov This capability is invaluable for verifying the structure and purity of synthesized this compound-labeled biomolecules. researchgate.net The accuracy of molecular weight determination by ESI-MS for proteins is typically within ±0.01%. nih.gov

Electronic Absorption and Emission Spectroscopy

The electronic properties of this compound systems are primarily investigated using UV-Vis absorption and fluorescence emission spectroscopy. These techniques provide insights into the electronic transitions and luminescent behavior of the molecules.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a fundamental technique used to study the electronic transitions in this compound and its derivatives. shu.ac.uklibretexts.org The absorption of UV or visible light by these molecules promotes electrons from a lower energy ground state to a higher energy excited state. shu.ac.uklibretexts.org The wavelengths at which absorption occurs correspond to specific electronic transitions, often π→π* and n→π* transitions within the coumarin chromophore. researchgate.net

The position and intensity of the absorption bands in the UV-Vis spectrum are sensitive to the molecular structure, particularly the extent of conjugation and the presence of electron-donating or electron-withdrawing groups. researchgate.net For instance, the introduction of an aryl group at the 6-position of the coumarin scaffold can lead to a bathochromic (red) shift in the absorption maximum, indicating a smaller energy gap for the π-π* transition. msu.edunih.gov The solvent environment can also influence the absorption spectrum, with changes in solvent polarity potentially affecting the energy levels of the electronic states. msu.edu

Table 2: UV-Visible Absorption Data for a Tetrapeptide-Coumarin Conjugate in Various Solvents

SolventAbsorption Maximum (λabs, nm)
Dichloromethane (DCM)321
Acetonitrile (B52724) (ACN)319
Methanol (MeOH)320
ACN/HEPES (80:20)325
MeOH/HEPES (80:20)324

Data sourced from uminho.pt.

Fluorescence Emission Spectroscopy for Luminescence Characterization

Fluorescence emission spectroscopy is a powerful tool for characterizing the luminescent properties of this compound systems. researchgate.netresearchgate.net Following excitation by the absorption of light, the molecule returns to the ground state, in part by emitting a photon. This emitted light is the fluorescence. The fluorescence spectrum provides information about the emission wavelength, intensity, and quantum yield of a fluorophore. uminho.pt

Coumarin derivatives are known for their high fluorescence quantum yields and photostability. uminho.pt The emission properties of this compound are influenced by its molecular structure and the surrounding environment. For example, the presence of electron-donating groups often enhances fluorescence intensity. nih.gov The solvent can also play a significant role; for a tetrapeptide-coumarin conjugate, the fluorescence quantum yield was found to be higher in a methanol/HEPES buffer mixture compared to acetonitrile. uminho.pt The difference between the absorption and emission maxima, known as the Stokes shift, is another important characteristic, with larger Stokes shifts being beneficial for various applications to minimize self-absorption. nih.gov

Table 3: Emission Data for a Tetrapeptide-Coumarin Conjugate in Various Solvents

SolventEmission Maximum (λem, nm)Relative Fluorescence Quantum Yield (ΦF)
Dichloromethane (DCM)3930.61
Acetonitrile (ACN)3930.65
Methanol (MeOH)3940.81
ACN/HEPES (80:20)4000.73
MeOH/HEPES (80:20)3990.85

Relative fluorescence quantum yields were calculated using 9,10-diphenylanthracene (B110198) as a standard. Data sourced from uminho.pt.

X-ray Crystallography and Solid-State Analysis

X-ray crystallography provides the most definitive structural information for crystalline this compound systems, revealing precise details of the molecular geometry and intermolecular interactions in the solid state.

Single Crystal X-ray Diffraction for Definitive Molecular Structure Determination

Single crystal X-ray diffraction is an unparalleled technique for the definitive determination of the three-dimensional molecular structure of this compound derivatives at the atomic level. cuny.edunih.govrigaku.com This method involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. uol.de The positions and intensities of the diffracted beams are used to calculate the electron density distribution within the crystal, which in turn reveals the precise coordinates of each atom in the molecule. uol.de

This technique provides highly accurate measurements of bond lengths, bond angles, and torsion angles, offering a complete picture of the molecular conformation. uhu-ciqso.es For substituted coumarins, X-ray crystallography can reveal the planarity of the coumarin nucleus and the dihedral angles between the coumarin ring and any substituents, which can influence the compound's photophysical properties. sapub.org The ability to determine the absolute configuration of chiral centers is another crucial advantage of this method. nih.govrigaku.com

Table 4: Selected Crystallographic Data for (Coumarin-3-yl)-benzoate Derivative (2f)

ParameterValue
Chemical FormulaC₁₇H₉NO₄
Formula Weight291.25
Crystal SystemTriclinic
Space GroupP1
a (Å)6.8063 (2)
b (Å)7.2205 (3)
c (Å)13.7047 (5)
α (°)86.960 (3)
β (°)87.210 (3)
γ (°)78.852 (3)
Volume (ų)659.37 (4)
Z2

This table presents a subset of the crystallographic data for a representative coumarin derivative. Data sourced from sapub.org.

Analysis of Crystal Packing and Intermolecular Interactions in the Solid State

X-ray crystallography is an indispensable tool for determining the three-dimensional structure of molecules in the crystalline phase. nih.govwikipedia.org It provides precise information on bond lengths, bond angles, and the spatial arrangement of molecules within the crystal lattice. wikipedia.org The crystal structure of 6-bromo-3-cyanocoumarin (I) was determined through single-crystal X-ray diffraction. researchgate.net The compound crystallizes in the monoclinic space group P21/c. researchgate.net The analysis of its crystal structure reveals the importance of various weak intermolecular interactions in stabilizing the crystal packing. researchgate.net

The packing of molecules in the crystal is stabilized by a network of hydrogen bonds and other weak interactions. researchgate.net In the case of 6-bromo-3-cyanocoumarin, weak C—H···N and C—H···O hydrogen bonds are observed, which link the molecules into a stable three-dimensional network. researchgate.net The cyano group and the carbonyl oxygen atom of the lactone ring are key participants in these interactions. researchgate.net

Furthermore, π-π stacking interactions are a common feature in the crystal packing of planar aromatic systems like coumarins. nih.goviucr.org These interactions contribute significantly to the stability of the crystal lattice. nih.gov In other substituted coumarins, such as 6-substituted coumarin-3-carboxamides, the supramolecular structure is defined by both C—H⋯O hydrogen bonds and π–π interactions. iucr.org The interplay of these forces, including halogen bonds in bromo-substituted coumarins, has a profound effect on the molecular packing. rasayanjournal.co.in Hirshfeld surface analysis is often employed to visualize and quantify these intermolecular contacts, indicating that O···H/H···O contacts are among the most significant contributors to the crystal packing in substituted coumarins. researchgate.net

The crystallographic data for 6-bromo-3-cyanocoumarin, a close analogue of this compound, are summarized below.

Table 1: Crystallographic Data for 6-bromo-3-cyanocoumarin (I) researchgate.net
ParameterValue
Chemical FormulaC10H4BrNO2
Formula Weight250.05
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)7.1868 (3)
b (Å)6.9745 (3)
c (Å)17.4791 (8)
β (°)98.541 (4)
Volume (ų)866.91 (7)
Z4
Calculated Density (g/cm³)1.918
Table 2: Hydrogen-Bond Geometry (Å, °) for 6-bromo-3-cyanocoumarin (I) researchgate.net
D—H···Ad(H···A)d(D···A)∠(DHA)
C5—H5···N12.603.479 (4)157
C8—H8···O22.593.478 (4)159

Advanced Spectroscopic Methods

Circular Dichroism (CD) Spectroscopy for Chiral Recognition and Conformation

A notable example involves the conjugation of a coumarin chromophore to the amino acid proline. nih.gov In such a system, the inherent chirality of proline induces CD signals in the electronic transitions of the coumarin fluorophore. nih.gov This phenomenon, known as chirality transfer, allows for the conformational study of the coumarin-proline conjugate. nih.gov Theoretical calculations compared with experimental CD spectra revealed that of two possible low-energy conformers, which differ in the relative orientation of the coumarin ring, only one is predominantly populated in polar solvents. nih.gov This demonstrates the sensitivity of CD spectroscopy to subtle conformational changes. nih.gov

Similarly, chiral coumarin derivatives have been synthesized using tartaric acid as a chiral core. The photophysical and chiroptical properties of these compounds were investigated using UV-Vis, fluorescence, and CD spectroscopy in various solvents. The CD spectra serve as a fingerprint for the specific enantiomer and can be used for chiral recognition. nsf.gov

The CD exciton (B1674681) chirality method is another powerful application where a coumarin-derived chromophore is used to determine the absolute configuration of polyhydroxy compounds. ntu.edu.tw A novel derivatizing reagent based on 7-diethylaminocoumarin-3-carboxylic acid reacts with hydroxyl groups in a chiral molecule. ntu.edu.tw The resulting bis-coumarin derivative exhibits a characteristic split CD signal (a "couplet"), the sign of which is directly related to the absolute stereochemistry of the parent molecule. ntu.edu.tw

The application of CD spectroscopy is crucial for:

Chiral Recognition : Distinguishing between enantiomers, which exhibit mirror-image CD spectra. nsf.gov

Determination of Absolute Configuration : Comparing experimental CD spectra with theoretical calculations or known standards allows for the assignment of the absolute stereochemistry of chiral centers. mdpi.comjcsp.org.pk

Conformational Analysis : The sign and intensity of CD signals are highly sensitive to the three-dimensional arrangement of the chromophore and its chiral environment, enabling the study of molecular conformation in solution. nih.gov

The data below illustrates the use of CD spectroscopy in determining the preferred conformation of a 7-(L-prolinyl)coumarin derivative.

Table 3: Comparison of Experimental and Calculated CD Spectra for Conformer Analysis of a 7-(L-prolinyl)coumarin Derivative nih.gov
ConformerTransition Wavelength (nm)Calculated Rotational Strength (R, 10⁻⁴⁰ cgs)Experimental ΔƐ (M⁻¹cm⁻¹)
Conformer 1 (Dominant)~370-19.4-1.0 (at 375 nm)
~310+12.6+0.5 (at 320 nm)
Conformer 2 (Minor)~370+2.2Not observed to be dominant
~310-0.5

Photophysical Properties and Optoelectronic Behavior of 6 Cyanocoumarin Derivatives

Fluorescence Characteristics

Quantitative Determination of Fluorescence Quantum Yields

The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of the fluorescence process. For coumarin (B35378) derivatives, ΦF is sensitive to the molecular structure and the surrounding environment. The introduction of a cyano group, an electron-withdrawing moiety, at the 6-position can modulate the electronic properties of the coumarin core, thereby affecting the quantum yield.

Research has shown that the quantum yields of coumarin derivatives can be determined using a comparative method with a standard, such as Rhodamine B. sapub.orgacgpubs.org For instance, certain cyanophenylbenzocoumarin-3-carboxylates have demonstrated high quantum yields, with some reaching up to 0.80 in ethanol (B145695). acgpubs.org The quantum yield of coumarin derivatives is influenced by the presence of both electron-donating and electron-withdrawing groups. acgpubs.org For example, a coumarin derivative with a p-methyl substituent on a phenyl ring exhibited a maximum fluorescence quantum yield of 0.83. rsc.org

The solvent environment also plays a crucial role. For some 7-aminocoumarin (B16596) derivatives, a significant reduction in fluorescence quantum yield is observed with increasing solvent polarity, which is attributed to an increased rate of non-radiative decay through the formation of a twisted intramolecular charge-transfer (TICT) state. nih.govmdpi.com Conversely, the solid films of some coumarin derivatives have shown fluorescence quantum yields in the range of 0.3 to 0.8. ktu.edu

Here is a table summarizing the fluorescence quantum yields of select coumarin derivatives in different solvents:

CompoundSolventQuantum Yield (ΦF)Reference
Coumarin 6Ethanol0.78 photochemcad.com
Coumarin 6Acetonitrile (B52724)0.63
Phenylcoumarin-3-carboxylate (6c)Ethanol0.581 acgpubs.org
Phenylcoumarin-3-carboxylate (6c)Acetonitrile0.43 acgpubs.org
Phenylcoumarin-3-carboxylate (6c)Chloroform0.12 acgpubs.org
Phenylcoumarin-3-carboxylate (6e)Ethanol0.79 acgpubs.org
Cyanophenylbenzocoumarin-3-carboxylate (9b)Ethanol0.70 acgpubs.org
Cyanophenylbenzocoumarin-3-carboxylate (9d)Ethanol0.80 acgpubs.org
Cyanophenylbenzocoumarin-3-carboxylate (9e)Ethanol0.74 acgpubs.org
Coumarin derivative (4e)-0.83 rsc.org

Investigation of Large Stokes Shifts and Their Origins

A large Stokes shift, the difference between the maxima of the absorption and emission spectra, is a desirable characteristic for fluorescent probes as it minimizes self-absorption and enhances detection sensitivity. ed.ac.uk Coumarin derivatives are known to exhibit significant Stokes shifts. koreascience.krnih.gov These large shifts are often attributed to intramolecular charge transfer (ICT) from an electron-donating group to an electron-withdrawing group upon photoexcitation. mpg.de

In 6-cyanocoumarin derivatives, the cyano group acts as an electron acceptor, and when combined with an electron-donating group at another position (e.g., the 7-position), a strong "push-pull" system is created. This leads to a substantial redistribution of electron density in the excited state compared to the ground state, resulting in a large Stokes shift. mpg.de Theoretical calculations have shown that the redistribution of frontier molecular orbitals in the excited state is a key factor behind the large Stokes shifts observed in some coumarin derivatives. researchgate.net

For example, a series of 6-aryl coumarin dyes have been synthesized that exhibit large Stokes shifts. nih.govunica.it Some coumarin compounds have displayed Stokes shifts as large as 98 nm. koreascience.kr The formation of a twisted intramolecular charge-transfer (TICT) state in polar solvents is another mechanism that contributes to large Stokes shifts in 7-aminocoumarins. nih.gov

The table below presents the Stokes shifts for some coumarin derivatives:

Compound TypeStokes Shift (nm)Reference
Coumarin compoundsup to 98 nm koreascience.kr
6-Aryl coumarin dyesLarge nih.govunica.it
Coumarin-benzothiazole derivative (C-2)188 nm researchgate.net
Difluoroboron bound coumarin-benzothiazole derivative (C-3)188 nm researchgate.net
Coumarin-dicyanoisophorone probeup to 222 nm researchgate.net

Strategies for Quantum Yield Enhancement and Red-Shifted Emission

To improve the utility of coumarin-based fluorophores, particularly for biological imaging and optoelectronic applications, strategies are employed to enhance their quantum yield and shift their emission to longer, redder wavelengths.

One effective strategy is the introduction of specific substituents to create a strong intramolecular charge transfer (ICT) character. Functionalizing coumarin derivatives with electron-donating groups (EDGs) at the C7 position and electron-withdrawing groups (EWGs) at the C3 and C6 positions can reduce the HOMO-LUMO energy gap, leading to red-shifted absorption and emission. researchgate.net For instance, cyanated coumarin molecules have been shown to exhibit a red shift in both absorption and emission of 90–100 nm, along with a tenfold increase in quantum yield. researchgate.net

Another approach involves the rigidization of the molecular structure. The quantum yield of Coumarin 6, for example, is high (0.78 in ethanol) due to its rigidized structure. The formation of a non-emissive twisted intramolecular charge-transfer (TICT) state in some coumarins can lead to a decrease in quantum yield, especially in polar solvents. mpg.de By structurally constraining the molecule to prevent this twisting, the radiative decay pathway (fluorescence) can be favored, thus enhancing the quantum yield.

Furthermore, BF2-complexation of 2-(2-hydroxyphenyl)-benzothiazole (HBT) derivatives has been shown to significantly enhance their quantum yields and red-shift their emission. frontiersin.org The introduction of a phenyl group into a dicyanocoumarin scaffold can also cause a slight red-shift in the absorption spectrum. ub.edu

Environmental and Chemical Sensitivity of Photophysics

The photophysical properties of this compound derivatives are often highly sensitive to their local environment, making them valuable as fluorescent probes for sensing changes in pH and solvent polarity.

Acidochromism and pH-Dependent Fluorescence Behavior

Acidochromism refers to the change in color and fluorescence of a compound in response to changes in pH. This property is particularly prominent in coumarin derivatives that possess acidic or basic functional groups. The fluorescence of these compounds can be strongly influenced by pH. nih.govunica.it

For example, the fluorescence of certain coumarin dyes can be quenched at high acid concentrations. nih.govunica.it This is often due to the protonation of specific groups on the molecule, which alters the electronic structure and the pathways for radiative and non-radiative decay. In a study of 6-aryl coumarin derivatives, titration with trifluoroacetic acid (TFA) led to a general decrease in the fluorescence maximum and a noticeable red-shift in the emission spectrum. unica.it This red-shift was attributed to the protonation of the nitrile group and ester functions. unica.it

Some coumarin derivatives exhibit a significant shift in their fluorescence emission wavelength when the pH of the solution changes from acidic to alkaline, with the color changing from blue to yellow-green. rsc.org For instance, a large shift from 441 nm to 538 nm has been observed. rsc.org The fluorescence of 7-aminocoumarins is also pH-dependent due to the amino group, with protonation leading to large blue shifts in the fluorescence emission. nih.gov The fluorescence of a coumarin-tetrapeptide conjugate has been shown to be pH-dependent, leading to different self-assembled nanostructures. researchgate.net

Solvatochromic Effects and Response to Solvent Polarity

Solvatochromism describes the change in the absorption or emission spectrum of a compound with a change in the polarity of the solvent. Coumarin derivatives are well-known for their solvatochromic behavior, which arises from changes in the dipole moment of the molecule upon electronic excitation. scielo.br

The presence of both electron-donating and electron-withdrawing groups in this compound derivatives leads to a significant intramolecular charge transfer (ICT) character. The excited state of these molecules is typically more polar than the ground state. koreascience.kr Consequently, in polar solvents, the excited state is stabilized to a greater extent than the ground state, resulting in a red-shift (bathochromic shift) of the emission spectrum. koreascience.kr

Studies have shown that the fluorescence of coumarin derivatives is extremely sensitive to solvent polarity. nih.govscielo.br For many 7-aminocoumarins, an increase in solvent polarity leads to a red-shift in emission and a decrease in fluorescence intensity. nih.gov This is often explained by the stabilization of a twisted intramolecular charge-transfer (TICT) state in polar media, which provides an efficient non-radiative decay channel. nih.govmdpi.com

The table below shows the absorption and emission maxima of a coumarin derivative with a benzoxazole (B165842) substituent in different solvents, illustrating the solvatochromic effect. koreascience.kr

SolventAbsorption Maxima (nm)Emission Maxima (nm)
Methanol534538
N,N-dimethylformamide538-
Dichloromethane563609

Metal Ion-Induced Fluorescence Modulation

The fluorescence of this compound derivatives can be significantly influenced by the presence of various metal ions, making them valuable as fluorescent probes for ion detection. The interaction between the coumarin derivative and a metal ion can either enhance or quench the fluorescence signal, depending on the nature of the ion and the specific structure of the coumarin.

Notably, certain this compound derivatives have demonstrated selective fluorescence quenching in the presence of ferric (Fe³⁺) and aluminum (Al³⁺) ions. nih.gov For instance, a series of 6-aryl coumarin dyes exhibited a reduction in fluorescence intensity with increasing concentrations of Fe³⁺ or Al³⁺. nih.govunica.it This quenching effect forms the basis for their application as sensors for these particular metal ions.

In contrast, some coumarin-based probes show high selectivity for other metal ions. For example, a probe labeled MCPC displayed a sharp decrease in fluorescence intensity specifically in the presence of copper ions (Cu²⁺), with minimal response to other cations like Al³⁺ and Fe³⁺, indicating its utility for selective Cu²⁺ detection. semanticscholar.org The interaction with competing ions such as Mg²⁺, Zn²⁺, K⁺, Ag⁺, Ni³⁺, La³⁺, Li⁺, Cd²⁺, Sn²⁺, In³⁺, and Fe²⁺ often results in negligible changes to the fluorescence, highlighting the specificity of these molecular sensors. rsc.org

The development of chemosensors for ions like Al³⁺ and Fe³⁺ is an active area of research, with some sensors designed to detect both. rsc.org The selectivity can be tuned by the choice of solvent, with some systems detecting only Al³⁺ in a protic solvent like methanol, only Fe³⁺ in an aqueous buffer, and both ions in a non-protic solvent like tetrahydrofuran. rsc.org The interaction typically involves the formation of a complex between the coumarin derivative and the metal ion, which alters the electronic properties of the fluorophore and thus its emission characteristics. ktu.ltdeanza.edu

Cyanide (CN⁻) detection has also been achieved using coumarin-based systems, although the specific use of this compound for this purpose is less commonly detailed in the provided context. The general principle involves the interaction of the cyanide ion with the sensor molecule, leading to a measurable change in its fluorescence properties.

Interactive Data Table: Metal Ion Sensing by Coumarin Derivatives

Coumarin Derivative TypeTarget Ion(s)Observed EffectReference
6-Aryl coumarin dyesFe³⁺, Al³⁺Fluorescence Quenching nih.govunica.it
Probe MCPCCu²⁺Selective Fluorescence Quenching semanticscholar.org
Pyridine-2,6-dicarboxamide basedAl³⁺, Fe³⁺Solvent-dependent selective fluorescence changes rsc.org
Naphthalimide-based probeAl³⁺, Fe³⁺Selective fluorescence changes ktu.lt

Intramolecular Charge Transfer (ICT) Phenomena

Characterization of Internal Charge Transfer (ICT) and Twisted Internal Charge Transfer (TICT) Properties

Intramolecular charge transfer (ICT) is a fundamental process in many fluorescent molecules, including this compound derivatives. ossila.com It describes the transfer of an electron from an electron-donating part of the molecule to an electron-accepting part upon photoexcitation, resulting in a highly polar excited state. ossila.combeilstein-journals.org This ICT state is often responsible for the characteristic solvatochromism (solvent-dependent spectral shifts) and large Stokes shifts observed in these compounds. unica.itosti.gov

A specific manifestation of ICT is the Twisted Intramolecular Charge Transfer (TICT) state. ossila.com The TICT model proposes that after initial excitation to a planar excited state, the molecule can undergo a conformational change, typically a rotation around a single bond connecting the donor and acceptor moieties. ossila.comosti.govmdpi.com This twisting leads to a lower-energy, charge-separated TICT state, which is often non-emissive or shows red-shifted emission, providing a pathway for non-radiative decay and influencing the fluorescence quantum yield. ossila.commdpi.comrsc.org

In the context of 6-aminocoumarins, the fluorescent properties have been attributed to the formation of a TICT state where the amino group rotates relative to the coumarin plane upon excitation. osti.gov However, more recent studies suggest that substantial ICT, rather than the full formation of a TICT state, is the primary driver of the observed photophysical characteristics in some 6-aminocoumarins. osti.gov The formation of a TICT state is influenced by factors such as the polarity of the solvent and the presence of hydrogen bonding. mdpi.com In many flexible molecules, the TICT process is a major cause of fluorescence quenching. mdpi.com

The characterization of ICT and TICT states often involves studying the photophysical properties in solvents of varying polarity. mdpi.commdpi.com The significant charge separation in the ICT/TICT state makes its energy highly sensitive to the solvent's polarity, leading to pronounced solvatochromic shifts in the emission spectra. osti.govmdpi.com

Influence of Substituent Electron-Donating/Withdrawing Effects on Electronic Transitions

The electronic transitions and photophysical properties of this compound and its derivatives are profoundly influenced by the nature and position of substituents on the coumarin core. acgpubs.orgrsc.org The strategic placement of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) creates a "push-pull" system, which is crucial for tuning the intramolecular charge transfer (ICT) characteristics and, consequently, the absorption and emission spectra. osti.govacgpubs.org

Typically, an electron-donating group is placed at the 7-position of the coumarin ring, while an electron-withdrawing group is at the 3-position to enhance the push-pull effect and increase fluorescence. acgpubs.org The cyano group (-CN) at the 6-position acts as an electron-withdrawing group. mdpi.com

Attaching an electron-donating group at the 6-position of the coumarin ring can significantly destabilize the Highest Occupied Molecular Orbital (HOMO) because the electron density is high at this position in the HOMO. osti.gov This destabilization leads to a reduction in the HOMO-LUMO energy gap, resulting in a red-shift (bathochromic shift) of the absorption and emission spectra. osti.gov Conversely, the electron density at the 7-position shows minor changes during the HOMO-LUMO transition. osti.gov

The presence of a 4-cyano group, for example, can cause a dramatic long-wavelength shift in both absorption (30-40 nm in methanol) and emission (55-80 nm). oup.com The strength of the donor and acceptor groups directly correlates with the extent of the spectral shifts. Stronger donors and acceptors lead to more significant red shifts. researchgate.net

Quantum chemical calculations have been employed to understand these substituent effects. unica.itmdpi.com For instance, in 6-aryl coumarins, increasing the electron-donating character of the aryl group at the 6-position leads to an increase in the calculated absorption and emission wavelengths. unica.it These computational studies help in the rational design of coumarin derivatives with desired photophysical properties for various applications. mdpi.comimist.ma

Interactive Data Table: Effect of Substituents on Coumarin Photophysical Properties

Substituent PositionSubstituent TypeEffect on HOMO/LUMOSpectral ShiftReference
6-positionElectron-Donating Group (EDG)Destabilizes HOMORed-shift osti.gov
3-positionElectron-Withdrawing Group (EWG)Stabilizes LUMORed-shift acgpubs.org
7-positionElectron-Donating Group (EDG)Enhances push-pull effectRed-shift, Increased fluorescence acgpubs.orgresearchgate.net
4-positionCyano Group (EWG)Lowers LUMOSignificant Red-shift oup.com

Excited State Dynamics and Energy Transfer

Mechanisms of Fluorescence Quenching (Static, Paramagnetic, etc.)

Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore due to interactions with other chemical species known as quenchers. edinst.com This phenomenon can occur through several mechanisms, primarily categorized as dynamic (collisional) quenching and static quenching. edinst.comchemmethod.com

Dynamic quenching occurs when the excited fluorophore collides with a quencher molecule in solution. edinst.com This process is diffusion-controlled, and upon contact, the fluorophore returns to its ground state without emitting a photon. chemmethod.comnih.gov Dynamic quenching affects the excited state of the fluorophore, leading to a decrease in its fluorescence lifetime. The Stern-Volmer plot, which relates the change in fluorescence intensity to the quencher concentration, is typically linear in cases of purely dynamic quenching. nih.govredalyc.org

Static quenching involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher. edinst.comchemmethod.com This reduces the population of fluorophores available for excitation, thereby decreasing the fluorescence intensity. edinst.com Unlike dynamic quenching, static quenching does not affect the fluorescence lifetime of the uncomplexed fluorophores. edinst.com The absorption spectrum of the fluorophore may change upon complex formation. edinst.com Non-linear Stern-Volmer plots can indicate the simultaneous occurrence of both static and dynamic quenching. redalyc.orgresearchgate.net

Paramagnetic quenching is a type of quenching caused by species with unpaired electrons, such as molecular oxygen or certain metal ions. The magnetic field of the paramagnetic species enhances intersystem crossing from the singlet excited state to the triplet state, which is typically non-emissive, thus quenching the fluorescence.

In the context of this compound derivatives, quenching by metal ions like Fe³⁺ and Cu²⁺ often involves a static mechanism, indicated by linear Stern-Volmer plots and the formation of a charge-transfer complex. rsc.org The quenching of coumarin derivatives by nitroxide free radicals like 4-hydroxy-TEMPO has been shown to be an entirely dynamic process. nih.gov

Computational Chemistry and Theoretical Investigations of 6 Cyanocoumarin

Quantum Chemical Approaches

Quantum chemical methods are instrumental in elucidating the fundamental electronic structure and properties of molecules like 6-cyanocoumarin. These ab initio and density functional theory (DFT) based approaches provide a microscopic understanding of its behavior.

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. asrjetsjournal.orgresearchgate.net It has been widely applied to study the ground state properties of coumarin (B35378) derivatives. colab.ws For coumarins, DFT calculations, often using the B3LYP functional with a 6-31G(d,p) or similar basis set, are employed to determine optimized geometries, including bond lengths and angles. researchgate.net

In the case of substituted coumarins, the geometry of the benzene (B151609) and pyranone rings is of primary interest. For instance, in related coumarin structures, the C-C bond lengths within the benzene ring are typically around 1.4 Å, indicative of their aromatic character. researchgate.net The C=C double bond in the pyranone ring (C3=C4) has a length of approximately 1.34-1.36 Å, which is comparable to that of ethene, suggesting minimal delocalization at this specific bond. researchgate.net The bond angles within the fused ring system are generally around 120°, consistent with sp² hybridization. researchgate.net

For a related compound, 6-bromo-3-cyanocoumarin, DFT calculations have been performed to investigate its structural reactivity and stability using the B3LYP/6-311+G(d,p) functional. upi.edu While specific bond lengths and angles for this compound are not extensively documented in dedicated studies, the values can be expected to be in line with other substituted coumarins, with slight perturbations induced by the strongly electron-withdrawing cyano group at the C6 position. The nitrile group's presence is anticipated to influence the electron density distribution across the entire coumarin scaffold.

Table 1: Representative Theoretical Bond Lengths and Angles for a Coumarin Scaffold (Note: These are generalized values for coumarin derivatives; specific values for this compound may vary.)

ParameterBond/AngleTypical Calculated Value
Bond LengthC3=C41.34 - 1.36 Å
Benzene C-C~1.4 Å
C=O~1.2 Å
Bond AngleBenzene C-C-C~120°
Pyranone Ring C-C-C~120°

This table is generated based on data from general studies on coumarin derivatives. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a primary tool for studying the electronic excited states of molecules and predicting their UV-visible absorption spectra. researchgate.netjmaterenvironsci.comresearchgate.net This method is frequently used for coumarin derivatives to understand their photophysical properties. researchgate.netirjweb.com TD-DFT calculations can determine excitation energies, oscillator strengths, and the nature of electronic transitions (e.g., n to π* or π to π*). irjweb.com

For various coumarin derivatives, TD-DFT studies have shown that substituents significantly influence the absorption spectra. researchgate.net The introduction of electron-withdrawing or electron-donating groups can lead to shifts in the absorption maxima. researchgate.net For instance, simulations of the UV-visible spectra of coumarin derivatives are often performed using functionals like CAM-B3LYP or M06-2X to accurately predict electronic transitions. researchgate.netresearchgate.net The choice of solvent in these calculations is also crucial, as it can affect the excited-state properties. researchgate.net

Frontier Molecular Orbital (FMO) Analysis for Reactivity and Stability Prediction

Frontier Molecular Orbital (FMO) theory provides insights into the reactivity and kinetic stability of a molecule by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). barbatti.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity. A smaller gap generally implies higher reactivity and lower kinetic stability.

For coumarin derivatives, FMO analysis is commonly performed using DFT calculations. researchgate.net The HOMO is typically delocalized over the coumarin ring system and acts as an electron donor, while the LUMO, also delocalized, acts as an electron acceptor. The presence of substituents can significantly alter the energies and distributions of these orbitals. An electron-withdrawing group like the cyano group at the C6 position is expected to lower the energy of both the HOMO and LUMO, with a potentially pronounced effect on the LUMO.

A study on 6-bromo-3-cyanocoumarin reported a HOMO-LUMO gap of 3.97 eV, suggesting a degree of chemical reactivity. upi.edu For other coumarin derivatives, the HOMO-LUMO gap has been found to vary depending on the nature of the substituents. This analysis is crucial for predicting how this compound might participate in chemical reactions.

Table 2: Frontier Molecular Orbital Energies and Gap for a Related Coumarin Derivative

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Reference
6-bromo-3-cyanocoumarin--3.97 upi.edu

Molecular Simulation and Modeling

Beyond the static picture provided by quantum chemistry, molecular simulations offer a dynamic view of this compound's behavior, particularly in solution and in complex with other molecules.

Molecular Dynamics Simulations to Understand Dynamic Behavior in Solution

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. This technique can provide detailed information about the conformational changes and dynamic behavior of a molecule in a solvent environment.

While specific MD simulation studies focused on this compound in solution are not extensively reported, MD simulations have been employed to investigate the behavior of other small molecules and biomolecular systems. For this compound, an MD simulation would involve placing the molecule in a box of solvent molecules (e.g., water) and solving Newton's equations of motion for the system. This would allow for the observation of how the molecule interacts with the solvent, its conformational flexibility, and its aggregation propensity. Such simulations are valuable for understanding how the molecule behaves in a biological or chemical medium.

Molecular Docking Studies for Ligand-Macromolecule Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or nucleic acid. researchgate.net

Coumarin derivatives have been the subject of numerous molecular docking studies to explore their potential as inhibitors of various enzymes. For example, a study on 6-bromo-3-cyanocoumarin involved molecular docking to investigate its potential as an inhibitor of methionine aminopeptidase (B13392206) 2 (MetAP2). colab.ws The docking process involves placing the ligand into the binding site of the macromolecule and evaluating the binding affinity using a scoring function. Key interactions, such as hydrogen bonds and π-π stacking, between the ligand and the protein's active site residues can be identified.

In the context of this compound, the coumarin scaffold can engage in hydrophobic interactions and potential π-π stacking with aromatic residues in a protein's active site. The cyano group, being a potential hydrogen bond acceptor, could form specific interactions that contribute to the binding affinity and selectivity. While specific targets for this compound are not detailed, docking studies on similar coumarins provide a framework for how it might interact with various biological macromolecules. researchgate.net

Prediction and Elucidation of Spectroscopic and Electronic Properties

Computational chemistry serves as a powerful tool for predicting and understanding the spectroscopic and electronic characteristics of molecules like this compound. Through theoretical calculations, researchers can gain insights into how these molecules interact with light and how their electron density is distributed, which are crucial for applications in materials science and photonics.

Theoretical Prediction of Absorption and Emission Spectra

Theoretical methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting the absorption and emission spectra of coumarin derivatives. These calculations can forecast the wavelengths of maximum absorption and emission, which is vital for designing molecules with specific optical properties. For instance, theoretical studies on coumarin derivatives have shown that substituting the benzene fused ring with electron-donating groups leads to an increase in both absorption and emission wavelengths. unica.it This shift can move the molecule's optical activity from the near-UV to the blue or even green spectral regions. unica.it

Comparisons between experimentally measured spectra and theoretically simulated oscillator strengths often show good agreement, validating the computational models used. unica.it Such studies have accurately predicted redshifts in absorption and emission spectra upon certain chemical modifications. unica.it Theoretical calculations can also elucidate the nature of electronic transitions, such as the π to π* transitions that are common in coumarin systems. researchgate.net

Calculation of Ground and Excited State Dipole Moments

The dipole moment of a molecule, which is a measure of the separation of positive and negative charges, can be calculated for both its ground (resting) and excited (energized) states. Computational methods like Density Functional Theory (DFT) are frequently used to determine the ground-state dipole moments (μg) from the optimized molecular geometry. researchgate.net

A key finding from these theoretical studies is that the excited-state dipole moments (μe) of coumarin derivatives are generally larger than their ground-state counterparts. researchgate.netresearchgate.net This indicates a significant redistribution of π-electron densities into a more polar excited state upon photoexcitation. researchgate.netresearchgate.net The difference in dipole moments between the excited and ground states (Δμ) can be substantial, suggesting a significant intramolecular charge transfer (ICT) process occurs. This property is crucial for understanding the solvatochromic behavior of these molecules, where their spectral properties change with the polarity of the solvent. davidpublisher.compsu.edu

Characterization of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are essential for various applications in photonics and information technology. researchgate.net Computational chemistry, particularly DFT, plays a critical role in the rational design of organic molecules with significant NLO properties. researchgate.netias.ac.in For coumarin derivatives, theoretical calculations are used to predict their first and second hyperpolarizabilities (β and γ), which are measures of their NLO response. researchgate.netresearchgate.net

Theoretical studies have shown that coumarin derivatives can possess large hyperpolarizability values. researchgate.netias.ac.in These properties are often associated with molecules that have a donor-π-acceptor (D-π-A) structure, which facilitates intramolecular charge transfer. ias.ac.in The introduction of different substituents can significantly impact the NLO properties, and computational models help in understanding these structure-property relationships. researchgate.netscielo.org.pejlu.edu.cn For example, increasing the conjugation length or the strength of donor and acceptor groups can enhance the NLO response. researchgate.netias.ac.in The choice of computational functional, such as B3LYP or CAM-B3LYP, can influence the accuracy of the predicted NLO properties. researchgate.net

Mulliken Charge and Natural Bond Orbital (NBO) Analyses

Mulliken population analysis and Natural Bond Orbital (NBO) analysis are computational methods used to describe the distribution of electron charge among the atoms in a molecule. icm.edu.plresearchgate.net These analyses provide insights into the electronic structure, dipole moment, and molecular polarizability. icm.edu.plresearchgate.net

Mulliken atomic charge calculations can identify which atoms in the this compound molecule are electron-rich (negative charge) and which are electron-poor (positive charge). icm.edu.plresearchgate.net This information is valuable for understanding intermolecular interactions and reactivity. icm.edu.pl

NBO analysis offers a more detailed picture of the bonding and electronic structure. aiu.eduuni-rostock.deq-chem.com It describes the molecule in terms of localized bonds and lone pairs, which aligns well with chemical intuition. NBO analysis can reveal hyperconjugative interactions, which are stabilizing interactions resulting from the delocalization of electron density from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital. researchgate.netuni-rostock.de This analysis helps to understand the charge transfer processes within the molecule, corroborating findings from other computational methods like dipole moment calculations. ias.ac.inresearchgate.net

Mechanistic Insights through Theoretical Calculations

Elucidation of Organic Reaction Mechanisms

For organic reactions involving coumarins, theoretical calculations, particularly using Density Functional Theory (DFT), can be employed to investigate the reaction pathways. cam.ac.ukwordpress.com These studies can help to determine whether a reaction proceeds through a concerted or a stepwise mechanism, and can identify the rate-determining step by calculating the activation energies of different elementary steps. sci-hub.sesumitomo-chem.co.jp

For instance, in the synthesis of this compound derivatives, theoretical calculations could be used to model the key reaction steps, such as a Knoevenagel condensation or a Suzuki cross-coupling reaction. unica.it By examining the geometries and energies of the reactants, transition states, and products, researchers can gain insights into the factors that control the reaction's feasibility, regioselectivity, and stereoselectivity. cam.ac.ukwordpress.com This understanding is crucial for optimizing reaction conditions and for designing more efficient synthetic routes. sumitomo-chem.co.jp

Understanding Fluorescence Sensing Mechanisms at the Molecular Level

Computational chemistry and theoretical investigations serve as powerful tools to unravel the intricate mechanisms governing the fluorescence behavior of this compound and its derivatives at the molecular level. atomistica.online These methods provide profound insights into the electronic and geometric structures of both ground and excited states, which are fundamental to understanding their photophysical properties. atomistica.onlineunica.it Techniques such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are frequently employed to predict spectroscopic properties, elucidate reaction pathways, and explain the "turn-on" or "turn-off" sensing phenomena observed experimentally. rsc.orgmdpi.commdpi.com

Core Principles: ICT and PET Mechanisms

The fluorescence sensing capability of many coumarin-based probes, including those with a cyano group at the 6-position, is often rationalized through two primary photophysical processes: Intramolecular Charge Transfer (ICT) and Photoinduced Electron Transfer (PET).

Intramolecular Charge Transfer (ICT): The this compound scaffold is an intrinsic donor-π-acceptor (D-π-A) system. The coumarin lactone ring and the electron-donating group (often an amino or hydroxyl group at the 7-position) act as the donor, while the cyano group serves as a potent electron-withdrawing group (acceptor). Upon photoexcitation, a significant redistribution of electron density occurs, leading to a charge transfer from the donor to the acceptor part of the molecule. This ICT state is typically more polar than the ground state and is responsible for the characteristic large Stokes shifts observed in these fluorophores. unica.itoup.com Computational studies can model this charge redistribution, often revealing that the molecule adopts a more planar geometry in the excited state to facilitate this charge transfer. unica.it

Photoinduced Electron Transfer (PET): PET is a common mechanism for fluorescence quenching and forms the basis of many "off-on" sensors. acs.org In a PET-based sensor, a fluorophore (like this compound) is covalently linked to a receptor unit (the quencher). In the absence of an analyte, photoexcitation of the fluorophore is followed by an electron transfer from the receptor's Highest Occupied Molecular Orbital (HOMO) to the fluorophore's HOMO. This non-radiative process effectively quenches the fluorescence. Upon binding of the target analyte to the receptor, the receptor's redox potential changes, inhibiting the PET process. This blockage of the quenching pathway restores the fluorescence of the coumarin core. acs.org DFT calculations are invaluable for predicting the feasibility of PET by determining the energy levels of the molecular orbitals (HOMO and LUMO) of the fluorophore and the receptor. eurjchem.com

Theoretical Modeling of Spectroscopic Properties

Quantum chemical calculations are instrumental in predicting and interpreting the absorption and emission spectra of coumarin derivatives. TD-DFT is a widely used method for calculating vertical excitation energies, which correspond to UV-visible absorption maxima, and for optimizing excited-state geometries to predict fluorescence emission wavelengths. mdpi.commdpi.com The accuracy of these predictions depends heavily on the choice of the functional and basis set. mdpi.com

For instance, studies on various dye molecules have benchmarked different DFT functionals to find the best agreement with experimental data, with findings indicating that an accuracy of 0.2 to 0.3 eV for TD-DFT calculations is generally expected. mdpi.com

Computational MethodProperty PredictedApplication in Sensing MechanismTypical Finding
DFT Ground state geometry, HOMO/LUMO energy levelsAssess feasibility of PET; understand electronic structureDetermines if the energy levels of the fluorophore and quencher are suitable for electron transfer. acs.orgeurjchem.com
TD-DFT Excitation energies (absorption), emission energies (fluorescence), oscillator strengthsPredict spectral shifts upon analyte binding; confirm ICT characterCalculation of absorption/emission maxima in the presence and absence of an analyte to rationalize the sensing response. rsc.orgmdpi.com
Molecular Dynamics (MD) Conformational changes, solvent effects, quenching mechanismsElucidate dynamic quenching processes and environmental influencesReveals how molecular flexibility or interactions with solvent can lead to fluorescence quenching under specific conditions. mdpi.com

Detailed Research Findings from Computational Studies

Theoretical investigations into coumarin-based sensors have provided specific insights that explain their sensing behavior:

Geometric Changes upon Excitation: For 6-aryl coumarin derivatives, quantum chemical calculations have shown that while the ground state may not be perfectly planar, the excited state tends to adopt a more planar structure. unica.it This planarization is a direct consequence of the charge redistribution associated with the ICT process and influences the fluorescence output. unica.it

Mechanism-Specific Modeling: In a coumarin-derived sensor for Cu²⁺, the fluorescence "on-off" mechanism was studied in detail using ab initio calculations alongside femtosecond time-resolved fluorescence. nih.gov Similarly, for cyanide detection, an "ensemble-based" system was proposed where the addition of cyanide leads to the decomplexation of a quenching Cu(II) ion, a process that can be modeled computationally. nih.gov

Rationalizing Quenching and Enhancement: The fluorescence quenching of certain coumarin derivatives in the presence of species like hypochlorite (B82951) has been attributed to a chlorination reaction on the coumarin ring, a mechanism supported by theoretical analysis. nih.gov Conversely, fluorescence enhancement can be triggered by inhibiting a PET process or by analyte-induced structural changes that restrict non-radiative decay pathways, such as through an Aggregation-Induced Emission (AIE) mechanism. mdpi.com

The following table presents representative data from computational studies on fluorescent molecules, illustrating the type of information generated to understand their photophysical properties.

Compound/SystemComputational MethodCalculated PropertyValue (Theoretical)Value (Experimental)Reference
Thioflavin O (TO)PBE0/6-311+G(2d,p)Absorption Maximum (nm)458502 mdpi.com
BIMCSTEOM-DLPNO-CCSDEmission Wavelength (nm)-- mdpi.com
BIMCCustom FormulaFluorescence Quantum Yield87.0%- mdpi.com
BIMC-ProtonatedCustom FormulaFluorescence Quantum Yield64.4%- mdpi.com

These computational approaches provide a molecular-level narrative that complements experimental observations, enabling a more rational design of this compound-based fluorescent sensors with improved sensitivity, selectivity, and desired photophysical characteristics.

Advanced Research Applications of 6 Cyanocoumarin and Its Derivatives

Molecular Probes and Chemosensors Development

The strategic incorporation of a cyano group at the 6-position of the coumarin (B35378) ring system significantly influences its electronic and photophysical characteristics. This modification is fundamental to the design of sophisticated sensors that can detect and quantify various chemical species and physical parameters.

Development of Fluorescent Biological Probes

Coumarin derivatives are renowned as versatile fluorophores for biological imaging due to their high quantum yields, photostability, and biocompatibility. indexcopernicus.comnih.govrsc.org The 6-cyano group, acting as a potent electron-withdrawing moiety, can be integrated into donor-π-acceptor (D-π-A) architectures to modulate the intramolecular charge transfer (ICT) process, which is often sensitive to the microenvironment. nih.govchim.it This principle allows for the design of fluorescent probes that can report on local polarity, viscosity, and the presence of specific analytes within living cells and tissues. nih.govnih.gov

For instance, the fluorescence of coumarin derivatives can be tuned across the visible spectrum by modifying substituents on the coumarin core. chim.itacgpubs.org The introduction of the 6-cyano group, often in conjunction with an electron-donating group at the 7-position (like an amino or hydroxyl group), creates a push-pull system that can lead to large Stokes shifts and enhanced sensitivity to the cellular environment. nih.govmdpi.com These probes are valuable for staining specific organelles, monitoring dynamic processes, and understanding complex biological systems. nih.govchim.it While many studies focus on the broader class of coumarins, the principles underlying their function are directly applicable to 6-cyanocoumarin derivatives, which are tailored for specific sensing and imaging tasks. rsc.orgnih.gov

Design of Chemosensors for Anionic Species (e.g., Cyanide Ions)

The development of chemosensors for toxic anions like cyanide (CN⁻) is a significant area of research. Coumarin-based probes are particularly effective for this purpose. indexcopernicus.comresearchgate.net The sensing mechanism often involves a reaction-based approach where the cyanide anion acts as a nucleophile, attacking an electrophilic site on the probe. indexcopernicus.comresearchgate.net This reaction disrupts the probe's original electronic structure, leading to a distinct change in its fluorescence output, often a "turn-on" or ratiometric response. chemrxiv.orgrsc.orgrsc.org

Derivatives of this compound can be engineered to be highly selective for cyanide. For example, a common strategy involves creating a conjugate where the coumarin fluorophore is linked to a recognition site that is reactive towards cyanide, such as a dicyanovinyl group or a Michael acceptor. indexcopernicus.com The nucleophilic addition of cyanide to this site can break the conjugation, altering the ICT pathway and resulting in a significant fluorescence enhancement. mdpi.comresearchgate.net Some coumarin-based systems can detect cyanide at nanomolar concentrations, which is well below the toxicity threshold. chemrxiv.orgifoodmm.cn

Table 1: Selected Coumarin-Based Chemosensors for Cyanide (CN⁻) Detection

Probe TypeSensing MechanismResponse TypeKey FeaturesReference
Coumarin-Meldrum's acid conjugateMichael addition of CN⁻Ratiometric and colorimetricHigh selectivity and sensitivity. ifoodmm.cn
Coumarin-benzothiazole derivativesMichael addition reactionFluorescence quenching or turn-onVisible color change from yellow to colorless. chim.it
Ensemble-based (Coumarin-Cu(II) complex)CN⁻ displaces Cu(II), leading to hydrolysis and release of fluorescent coumarinaldehyde."Off-on" fluorescenceApplicable in aqueous media and for bio-imaging in cells. researchgate.net
Phenothiazine/indolium conjugateNucleophilic addition of CN⁻Turn-on fluorescenceLarge Stokes shift and good quantum yield. rsc.org

Synthesis of Chemosensors for Cationic Species (e.g., Cu²⁺, Zn²⁺, Sn²⁺, Hg²⁺, Fe³⁺, Al³⁺ Ions)

Schiff bases derived from amino-substituted coumarins are a cornerstone for the design of chemosensors for various metal cations. rsc.orgmdpi.comrsc.orgnih.gov Specifically, Schiff bases synthesized from 6-aminocoumarin can act as effective ligands that selectively coordinate with metal ions. rsc.org This coordination event perturbs the electronic properties of the coumarin fluorophore, resulting in a detectable optical signal, such as fluorescence quenching or enhancement. rsc.orgrsc.org

For example, a Schiff base derived from 6-aminocoumarin has been shown to selectively detect Fe³⁺ and Cu²⁺ ions through a visible color change of its gel phase. rsc.org The paramagnetic nature of Cu²⁺ often leads to fluorescence quenching, providing an "off" signal, while diamagnetic ions like Zn²⁺ can induce fluorescence enhancement ("on" signal) by promoting a chelation-enhanced fluorescence (CHEF) effect. rsc.orgnih.gov This differential response allows for the simultaneous or selective detection of multiple ions. The high sensitivity of these probes allows for the detection of metal ions at nanomolar concentrations. nih.govsemanticscholar.org

Table 2: 6-Aminocoumarin-Derived Schiff Base Sensors for Cations

ProbeTarget Cation(s)Sensing MechanismResponseDetection LimitReference
6-aminocoumarin-derived Schiff base (1)Fe³⁺, Cu²⁺CoordinationGel-to-gel color changeNot specified rsc.org
Coumarin-based Schiff base (CIH)Cu²⁺, Zn²⁺Fluorescence quenching (Cu²⁺), CHEF (Zn²⁺)Turn-off (Cu²⁺), Turn-on (Zn²⁺)5.36 nM (Cu²⁺), 3.49 nM (Zn²⁺) nih.gov
Coumarin-based probe (CAQA)Cu²⁺Static fluorescence quenchingTurn-off52 nM rsc.org
Coumarin-based probe (H₁₂L)Fe³⁺, Zn²⁺, Cu²⁺Colorimetric (Fe³⁺), Fluorescence enhancement (Zn²⁺), Quenching (Cu²⁺)Color change (Fe³⁺), Turn-on (Zn²⁺), Turn-off (Cu²⁺)Not specified rsc.org

pH-Sensitive Probes and Acidochromic Sensors

The fluorescence of many coumarin derivatives is sensitive to pH, a property known as acidochromism. nih.govnih.gov This sensitivity arises from the protonation or deprotonation of functional groups on the coumarin scaffold, which alters the ICT characteristics and, consequently, the absorption and emission spectra. nih.gov The electron-withdrawing 6-cyano group can influence the pKa of nearby acidic or basic moieties, allowing for the fine-tuning of the pH-sensing range.

For instance, coumarin derivatives with amino groups can be protonated under acidic conditions, leading to a blue shift in their fluorescence emission. nih.gov Conversely, hydroxyl-substituted coumarins can be deprotonated at high pH. Probes have been developed that show reversible fluorescence intensity changes across a wide pH range, from strongly acidic to neutral conditions. nih.gov This makes them suitable for monitoring pH changes in various biological compartments, such as lysosomes, or in industrial processes. nih.govfrontiersin.org The strategic design of this compound derivatives can yield ratiometric pH sensors, which offer more accurate measurements by comparing fluorescence intensities at two different wavelengths, thus minimizing errors from probe concentration and instrumental variations. nih.gov

Viscosity-Sensitive Molecular Rotors

Molecular rotors are a class of fluorescent probes whose quantum yield is highly dependent on the viscosity of their local environment. nih.govnih.govresearchgate.net They typically consist of a fluorophore with a rotatable component. In low-viscosity environments, the excited state deactivates non-radiatively through intramolecular rotation. In viscous media, this rotation is hindered, forcing the molecule to de-excite via fluorescence, leading to a significant increase in emission intensity. nih.govnih.gov

The D-π-A structure inherent in many this compound derivatives makes them ideal candidates for molecular rotors. nih.gov The coumarin core acts as the π-conjugated bridge and fluorophore, while an electron-donating group (e.g., dialkylamino at C-7) serves as the donor and the cyano group at C-6 enhances the acceptor strength. nih.govnih.gov The rotation of the donor group is sensitive to the surrounding viscosity. These probes have been used to map viscosity changes in cell membranes and other biological structures, providing insights into cellular functions and disease states. nih.govnih.govmdpi.com

Dual-Sensing Systems and Logic Gate Integration

The development of molecular systems capable of processing multiple chemical inputs and producing a logical output is a frontier in sensor design. researchgate.netum.edu.mtfiveable.mersc.org Coumarin derivatives have been successfully employed to construct molecular logic gates due to their diverse and tunable responses to different stimuli. nih.gov

A single this compound-based probe can be designed to respond differently to two distinct metal ions, such as the fluorescence quenching by Cu²⁺ and enhancement by Zn²⁺. rsc.orgnih.gov This dual-sensing capability can be translated into a logic gate. For example, the probe can function as an INHIBIT gate where the presence of one ion (e.g., Cu²⁺) inhibits the fluorescent signal that would be produced by another (e.g., Zn²⁺). By using the fluorescence output (high or low) as a binary signal (1 or 0) and the chemical analytes as inputs, complex logical operations can be performed at the molecular level. nih.govchemrxiv.org The regeneration of the probe, for instance by adding a chelating agent like EDTA to remove the bound metal ions, allows for the creation of resettable logic gates. nih.gov

Advanced Materials Science Applications of this compound and Its Derivatives

The unique photophysical properties of this compound and its derivatives have positioned them as valuable components in a variety of advanced materials. Their strong fluorescence, coupled with the electron-withdrawing nature of the cyano group, allows for the fine-tuning of electronic and optical characteristics, making them suitable for a range of cutting-edge applications.

Components in Organic Light-Emitting Diode (OLED) Fabrication

Coumarin derivatives are well-regarded for their potential in organic light-emitting diodes (OLEDs) due to their high fluorescence yields, excellent photostability, and good solubility. ossila.com Specifically, the incorporation of a cyano group, as in this compound, can enhance the electron-transporting properties of the material. ossila.com In OLEDs, electron transport materials (ETMs) are crucial for facilitating the movement of electrons from the cathode to the emissive layer, where they combine with holes to generate light. alfa-chemistry.comresearchgate.net

Derivatives of coumarin have been investigated as fluorescent dyes and host materials in the emissive layer of OLEDs. ossila.combeilstein-journals.orgktu.edu For instance, C545T, a coumarin derivative, is utilized as a highly efficient green-emitting dopant and an electron transport host material in OLEDs. ossila.comlumtec.com.tw The introduction of a cyano group into the coumarin structure can also be a strategy to develop new luminescent materials for OLEDs. ifmo.ru Research has shown that OLEDs fabricated with active layers containing coumarin derivatives can produce different colors of light, including white light, depending on the molecular structure. ifmo.ru The ease of synthesis and the ability to tune their optical and electronic properties through chemical modification make cyanocoumarin derivatives promising candidates for the development of next-generation OLEDs. ktu.edu

Table 1: Properties of Selected Coumarin Derivatives in OLEDs

CompoundRole in OLEDKey Properties
C545TGreen-emitting dopant, Electron transport hostHigh emission yield, excellent photostability, good solubility. ossila.com
mCBP-CNElectron transporting hostImproved film morphology and thermal stability. ossila.com
3-Cyanocoumarin (B81025)Component in fluorescent dyesStrong fluorescence properties. lookchem.com

Materials for Dye-Sensitized Solar Cells (DSSC)

Coumarin derivatives have emerged as highly effective photosensitizers in dye-sensitized solar cells (DSSCs), a promising photovoltaic technology known for its cost-effectiveness and versatility. researchgate.netnih.govrsc.org The function of a photosensitizer in a DSSC is to absorb solar light and inject electrons into the conduction band of a semiconductor, typically titanium dioxide (TiO2). sphinxsai.com

The efficiency of a DSSC is heavily reliant on the properties of the dye, including its light absorption range, energy levels (HOMO and LUMO), and the stability of the dye-semiconductor linkage. nih.gov Coumarin-based dyes are attractive due to their rigid structure, extended conjugation, and the possibility of tuning their properties by introducing different functional groups. researchgate.net The introduction of a cyano group, often as part of a cyanoacrylic acid anchoring group, has been a key strategy in designing highly efficient coumarin sensitizers. tohoku.ac.jp This group not only extends the π-conjugation of the dye, leading to a red-shift in the absorption spectrum, but also acts as a strong electron-withdrawing group that facilitates electron injection into the TiO2. tohoku.ac.jp

Researchers have synthesized novel coumarin dyes incorporating a cyano group that have demonstrated remarkable performance. For example, a DSSC based on the coumarin dye NKX-2311, which contains a cyano group, exhibited a monochromatic incident photon-to-current conversion efficiency (IPCE) of over 70% in the 420-600 nm range, with a peak of 80% at 470 nm. tohoku.ac.jp This high efficiency is attributed to the dye's broad absorption in the visible spectrum and efficient charge separation. tohoku.ac.jp Newly synthesized coumarin derivatives have achieved solar-light-to-electricity conversion efficiencies as high as 5.6%, which was a benchmark for organic dye-sensitized solar cells at the time. researchgate.netrsc.org The continuous development of coumarin-based dyes, including those with cyano functionalities, holds significant promise for advancing DSSC technology. nih.govmdpi.comfrontiersin.orgpreprints.orgbiointerfaceresearch.com

Table 2: Performance of DSSCs with Coumarin-Based Dyes

DyeKey Structural FeaturePower Conversion Efficiency (η)Reference
NKX-2311Cyanoacrylic acid anchoring groupHigh IPCE (>70%) tohoku.ac.jp
Unnamed Coumarin DerivativeNewly synthesized5.6% researchgate.netrsc.org

Utilization as Optical Brighteners

Optical brighteners, also known as fluorescent whitening agents, are compounds that absorb light in the ultraviolet region and re-emit it in the blue region of the visible spectrum. mfa.orgstppgroup.com This process masks the natural yellow cast of materials, making them appear whiter and brighter. mfa.org Coumarin derivatives are a significant class of compounds used as optical brighteners in various industries, including textiles, paper, and detergents. mfa.orgstppgroup.comscholarsresearchlibrary.comchinaoba.comgoogle.com

The effectiveness of coumarin derivatives as optical brighteners stems from their inherent fluorescence. scholarsresearchlibrary.com The specific properties of these brighteners can be tailored by modifying the substituents on the coumarin ring. unishivaji.ac.in For instance, 7-amino coumarins, particularly those with alkyl or phenyl groups at the 3- and 4-positions, are commercially important fluorescent brightening agents. unishivaji.ac.in

While not all optical brighteners contain a cyano group, the principles of their function are relevant to understanding the applications of fluorescent coumarin compounds. The introduction of a cyano group at the 4-position of the coumarin ring has been shown to produce brilliant red fluorescent dyes, expanding the color palette beyond the typical blue-white emission. researchgate.net 3-Cyanocoumarin is specifically noted for its use in the production of optical brighteners due to its strong fluorescence. lookchem.com These compounds are typically applied as aqueous dispersions to synthetic fibers like polyesters, where they impart a magnificent brightening effect with excellent fastness to light. google.com The concentration of the brightening agent is usually very low, ranging from 0.005% to 0.5% of the weight of the material being treated. google.com

Table 3: Examples of Coumarin-Based Optical Brighteners

Compound/ClassApplicationKey Feature
7-Amino CoumarinsSynthetic fibersCommercially significant fluorescent brighteners. unishivaji.ac.in
4-Methyl-7-diethylaminocoumarinGeneral useExample of a coumarin derivative used as a fluorescent whitening agent. mfa.org
3-CyanocoumarinProduction of optical brightenersStrong fluorescence properties. lookchem.com
4-Cyanocoumarin DerivativesPolyester fibersProduce brilliant red shades with strong fluorescence. researchgate.net

Development of Fluorescent Colorants

The intense and tunable fluorescence of coumarin derivatives makes them excellent candidates for the development of fluorescent dyes and colorants. chemicalbook.inmedchemexpress.com The color and photophysical properties of these dyes can be precisely controlled by introducing various electron-donating and electron-withdrawing groups onto the coumarin scaffold. acgpubs.orgsapub.org

The cyano group, being a strong electron-withdrawing group, plays a pivotal role in this molecular engineering. acgpubs.org When placed in conjugation with an electron-donating group, a "push-pull" system is created, which can lead to significant red-shifts in the absorption and emission spectra, as well as high fluorescence quantum yields. acgpubs.org For example, the introduction of a cyano group at the 4-position of the coumarin ring has been a successful strategy for creating red fluorescent dyes. researchgate.net

Research has demonstrated the synthesis of various cyanocoumarin derivatives with promising fluorescent properties. acgpubs.orgscispace.com For instance, cyanophenylbenzocoumarin-3-carboxylates have been shown to exhibit high quantum yields, in some cases significantly higher than the standard rhodamine B. acgpubs.org The fluorescence of these compounds is also sensitive to the solvent environment, a property known as solvatochromism, which can be exploited in sensing applications. acgpubs.org The versatility in the synthesis and the ability to achieve a wide range of colors make cyanocoumarin derivatives valuable building blocks for new fluorescent materials. researchgate.netnih.govthermofisher.com

Table 4: Fluorescence Properties of Selected Cyanocoumarin Derivatives

Compound ClassKey Structural FeatureEmission Wavelength RangeQuantum Yield
Phenylcoumarin-3-carboxylatesN,N-diethyl amino group at 7-position463-504 nmUp to 0.79
Cyanophenylbenzocoumarin-3-carboxylatesCyano group on phenyl ringNot specifiedUp to 0.80

Applications in Rewritable High-Density Optical Data and Image Storage

The photochromic properties of certain coumarin derivatives make them promising materials for high-density optical data storage. mdpi.comnih.govencyclopedia.pubscilit.comnih.gov Photochromism is the reversible transformation of a chemical species between two forms having different absorption spectra, induced by electromagnetic radiation. nih.gov This reversible switching capability is the fundamental principle behind rewritable optical data storage. nih.govtechno-science.netnumberanalytics.com

In the case of coumarin derivatives, the key photoreaction is a [2+2] cycloaddition, where two coumarin molecules dimerize upon irradiation with UV light (typically >300 nm). encyclopedia.pub This dimerization process alters the optical properties of the material, which can be used to "write" data. The original coumarin molecules can be regenerated by irradiating the dimer with higher-energy UV light (<290 nm), effectively "erasing" the data. mdpi.com This reversible process allows for the writing, erasing, and rewriting of information in the same physical location. mdpi.comnih.gov

To achieve high-density data storage, two-photon absorption processes are often employed. mdpi.comencyclopedia.pub This nonlinear optical technique allows for the precise excitation of molecules within a three-dimensional focal volume, enabling 3D data storage with significantly increased capacity. mdpi.comencyclopedia.pub The information is typically "read" using techniques like second-harmonic generation (SHG) microscopy, which can detect the changes in the material's nonlinear optical properties between the monomeric and dimeric states. mdpi.comnih.gov The development of polymers containing coumarin derivatives has been a key area of research, as these materials offer good processability and stability for creating thin films for data storage applications. mdpi.comacs.org

Table 5: Principles of Coumarin-Based Optical Data Storage

ProcessMechanismInducing WavelengthEffect
Writing[2+2] Cycloaddition (Dimerization)>300 nmChanges optical properties
ErasingPhotocleavage (Monomer Regeneration)<290 nmReverts to original state
ReadingSecond-Harmonic Generation (SHG) MicroscopyN/ADetects differences between written and unwritten areas

Potential in Energy Solutions (e.g., battery additives, ion diffusion studies)

While the primary research focus on this compound and its derivatives has been in optical and electronic applications, their inherent electrochemical properties suggest potential utility in energy storage and conversion technologies. The electron-withdrawing nature of the cyano group can influence the redox potentials and charge distribution within the molecule, which are critical parameters in battery materials.

Although direct studies of this compound as a battery additive are not widely reported, the broader class of organic molecules is being increasingly investigated for energy storage applications. Organic compounds can offer advantages such as sustainability, flexibility, and tunable properties compared to traditional inorganic materials. The ability of cyanocoumarins to undergo reversible electrochemical reactions could potentially be harnessed in redox flow batteries or as additives to improve the performance and stability of lithium-ion batteries.

Furthermore, the fluorescent properties of coumarin derivatives, including cyanocoumarins, make them suitable as probes for studying ion diffusion. scholarsresearchlibrary.com The fluorescence of these molecules can be sensitive to the local environment, including the presence and concentration of specific ions. By incorporating a cyanocoumarin-based fluorescent probe into a battery electrolyte or electrode material, it might be possible to visualize and quantify the movement of ions (e.g., Li+) during the charge and discharge cycles. This information is invaluable for understanding the fundamental processes that govern battery performance and degradation, and for designing next-generation energy storage devices with improved efficiency and lifespan. Further research is needed to fully explore the potential of this compound and its derivatives in these emerging areas of energy solutions.

Role as Corrosion Inhibitors and Flotation Agents

Recent research has highlighted the potential of coumarin derivatives, including those with cyano-functionalization, as effective agents in industrial processes such as corrosion inhibition and froth flotation.

Coumarin derivatives have been investigated as green corrosion inhibitors for metals like mild steel, particularly in acidic environments. researchgate.netresearchgate.netimist.ma Their efficacy is attributed to the presence of heteroatoms (oxygen) and the π-electron system of the coumarin ring, which facilitate the adsorption of the molecules onto the metal surface, forming a protective layer. researchgate.netajchem-a.com This adsorption can be a mix of physical and chemical interactions. imist.ma Studies on various coumarin derivatives have shown that they can act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions of the corrosion process. researchgate.netimist.ma The introduction of different functional groups to the coumarin scaffold allows for the tuning of their inhibition efficiency. imist.ma

In the mining industry, flotation reagents are crucial for the separation of valuable minerals from gangue materials. zarmesh.comnumberanalytics.com These reagents modify the surface properties of minerals, rendering them either hydrophobic or hydrophilic. numberanalytics.com Frothers, a type of flotation reagent, stabilize the froth layer that carries the hydrophobic minerals. numberanalytics.com While specific studies focusing solely on this compound as a flotation agent are not prevalent, the broader class of coumarin derivatives has been recognized for its potential application in this field due to their chemical properties that could be beneficial in mineral processing. researchgate.net The development of effective and environmentally friendly flotation reagents is an ongoing area of research. zarmesh.comnumberanalytics.comyxbjtech.com

Biological Research Tools and Mechanistic Studies

The inherent fluorescence of the coumarin scaffold, combined with the electron-withdrawing nature of the cyano group, makes this compound and its derivatives powerful tools in biological research. They serve as versatile platforms for developing fluorescent probes and for studying complex biological processes at the molecular level.

Fluorescent Biomarkers for Cellular Imaging (Living and Fixed Cells)

Coumarin derivatives are widely utilized as fluorescent biomarkers for imaging in both living and fixed cells. unica.itnih.gov Their value stems from properties like high fluorescence quantum yields, large Stokes shifts, and sensitivity to the cellular microenvironment. unica.itnih.gov The fluorescence of these compounds can be fine-tuned by introducing various substituents onto the coumarin core. unica.it

For instance, 6-aryl coumarin derivatives have been synthesized and shown to be effective biomarkers for cell imaging, with their fluorescence being influenced by factors like pH. unica.it The nitrile group in compounds like this compound can participate in specific chemical reactions that lead to a change in fluorescence, a principle used in "turn-on" fluorescent probes. researchgate.net These probes are designed to be non-fluorescent initially but become highly fluorescent upon reacting with a specific analyte in the cell, allowing for the targeted imaging of cellular components and processes. researchgate.netacs.org For example, probes have been developed to detect specific enzymes like hNQO1, where the enzymatic reaction releases a fluorescent coumarin derivative, enabling the imaging of the enzyme's activity in living cells. researchgate.net The low cytotoxicity of many coumarin-based fluorophores makes them particularly suitable for live-cell imaging applications. nih.gov

Investigation of Protein Functionalities and Biological Processes (e.g., FRET pairs)

Förster Resonance Energy Transfer (FRET) is a powerful technique for studying molecular interactions, conformational changes, and enzyme activities in living cells with high spatial and temporal resolution. upatras.grmdpi.com FRET relies on the energy transfer between a donor fluorophore and an acceptor fluorophore when they are in close proximity (typically 1-10 nm). upatras.grmdpi.com Fluorescent proteins are commonly used as FRET pairs due to their genetic encodability and compatibility with live-cell imaging. mdpi.comresearchgate.net

Coumarin derivatives, with their tunable photophysical properties, can also serve as components of FRET-based biosensors. illinois.edu For example, a FRET pair consisting of a cyan fluorescent protein (CFP) and a yellow fluorescent protein (YFP) is widely used. illinois.edunih.gov Researchers have worked on improving the properties of CFP, leading to variants like Cerulean, which has a higher quantum yield and is better suited for FRET studies. nih.gov The development of new FRET pairs with distinct spectral properties, such as mOrange2 and mCherry, allows for the simultaneous visualization of multiple biological events within the same cell. illinois.edu These biosensors can be engineered to report on specific protein activities, such as those of kinases or proteases, which are crucial in many cellular signaling pathways. illinois.edu

Fundamental Studies on Biothiol Detection Mechanisms

Biothiols, such as cysteine (Cys), homocysteine (Hcy), and glutathione (B108866) (GSH), are small molecules that play critical roles in cellular redox homeostasis and various physiological and pathological processes. nih.govnankai.edu.cn The development of fluorescent probes for the selective and sensitive detection of biothiols is an active area of research. nih.govnankai.edu.cnnih.gov Coumarin-based probes are frequently employed for this purpose due to their favorable fluorescent properties. nih.govrsc.org

The detection mechanisms often rely on the nucleophilic nature of the thiol group, which can react with a specific functional group on the coumarin probe, leading to a change in its fluorescence. nih.gov For example, a common strategy involves the Michael addition reaction of a biothiol to an electron-deficient double bond on the probe, which can alter the intramolecular charge transfer (ICT) properties of the fluorophore and result in a fluorescent response. mdpi.com Probes have been designed to differentiate between different biothiols based on the distinct products formed upon reaction, which exhibit different spectral properties. nih.govnih.govmdpi.com For instance, a coumarin derivative, SWJT-14, was shown to distinguish between Cys, Hcy, and GSH, with detection limits in the micromolar range. nih.gov The mechanism of these probes is often elucidated using techniques like mass spectrometry and computational calculations. nih.gov

Applications in Drug Discovery Research via Mechanistic Insight and Interaction Studies (e.g., Enzyme Inhibitor Studies through Molecular Docking)

The coumarin scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a versatile framework for the design of new therapeutic agents. researchgate.netmdpi.com Coumarin derivatives have been explored for a wide range of biological activities, including as enzyme inhibitors. nih.govacs.orgnih.gov Drug discovery research often involves a combination of synthesis, biological evaluation, and computational studies to understand the mechanism of action and structure-activity relationships. nih.govopenaccessjournals.com

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein target. nih.govmdpi.com This method is instrumental in drug discovery for identifying potential drug candidates and for understanding the molecular basis of their activity. nih.govmdpi.com For example, molecular docking studies have been used to investigate how coumarin derivatives inhibit enzymes like glucosamine-6-phosphate synthase and acetylcholinesterase, which are targets for antimicrobial and Alzheimer's disease therapies, respectively. nih.govnih.gov These studies can reveal key interactions, such as hydrogen bonds and π-π stacking, between the inhibitor and the enzyme's active site, providing insights for the design of more potent and selective inhibitors. mdpi.com

Structure-Activity Relationship (SAR) Studies in Functionalization

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry and materials science. nih.gov They involve systematically modifying the chemical structure of a compound and evaluating the effect of these modifications on its biological activity or physical properties. researchgate.net For coumarin derivatives, SAR studies are crucial for optimizing their performance in various applications.

Impact of Substituent Position and Nature (Electron-Donating/Electron-Withdrawing Groups) on Photophysical and Application Properties

The photophysical characteristics of coumarin derivatives, including absorption and emission wavelengths, fluorescence quantum yield, and Stokes shift, are profoundly influenced by the electronic nature and position of substituents on the benzopyrone ring. The interplay between electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) is a critical factor in tailoring these properties.

Generally, the introduction of an electron-donating group, such as an amino (-NH2), hydroxyl (-OH), or methoxy (B1213986) (-OCH3) group, at the 7-position of the coumarin ring, combined with an electron-withdrawing group at the 3- or 4-position, creates a "push-pull" system. acgpubs.org This configuration facilitates an intramolecular charge transfer (ICT) from the electron-rich to the electron-poor part of the molecule upon photoexcitation, which often results in enhanced fluorescence and a bathochromic (red) shift in emission spectra. acgpubs.orgmdpi.com For instance, coumarin derivatives with a strong EDG like a dimethylamino group at position 7 exhibit a significant increase in fluorescence intensity. mdpi.com The fluorescence can be negligible for derivatives lacking a substituent at the 7-position. mdpi.com

The position of the substituent is paramount. While the 7-position is widely recognized for its strong influence when substituted with EDGs, the 6-position also plays a crucial role. acgpubs.orgmdpi.com Introducing EDGs or EWGs at the 6-position can lead to a bathochromic shift in the fluorescence spectra. researchgate.net Theoretical calculations have shown that introducing an EDG at the 6-position can decrease the Highest Occupied Molecular Orbital (HOMO) energy, while an EWG can increase the Lowest Unoccupied Molecular Orbital (LUMO) energy, both of which can alter the energy gap and thus the fluorescence properties. mdpi.comresearchgate.net

The nature of the substituent is equally important. Stronger EDGs generally lead to more pronounced effects. In one study comparing (coumarin-3-yl)-benzoates, a derivative with a strong electron-donating tert-butyl group exhibited the highest fluorescence intensity, whereas a derivative with an electron-withdrawing cyano group showed the weakest. sapub.org Similarly, the introduction of heteroatom electron-donating substituents (methoxy, methylthio, dimethylamino) at the 6-position was found to strengthen the delocalization of the HOMO, affecting the photophysical properties. mdpi.com Conversely, strong EWGs like the nitro group (-NO2) or trifluoromethyl (-CF3) can significantly alter the electronic properties and stability of the molecule. nih.govktu.edu Halogens are an exception; they are deactivating due to their inductive electron-withdrawing effect but are ortho/para-directing in electrophilic aromatic substitutions because of resonance donation from their lone pairs. ucalgary.casaskoer.ca

The following table summarizes the effect of different substituents on the photophysical properties of various coumarin derivatives.

Compound SeriesSubstituent (Position)NatureEffect on EmissionReference
Phenylcoumarin-3-carboxylatesN,N-diethyl amino (7)EDGLonger emission wavelength (463-504 nm) acgpubs.org
(Coumarin-3-yl)-benzoatest-Bu (para on benzoate)EDGStrongest fluorescence intensity sapub.org
(Coumarin-3-yl)-benzoatesCN (para on benzoate)EWGWeakest fluorescence intensity sapub.org
6-Aryl-coumarinsMethoxy-naphthyl (6)EDGEmission shifted to green (532 nm) unica.it
3-MethoxycarbonylcoumarinsNO2 (6)EWGHypsochromic shift in C=O stretching vibration nih.gov
3-MethoxycarbonylcoumarinsOH (6)EDGBathochromic shift in C=O stretching vibration nih.gov

Correlation between Structural Features and Enhanced Performance in Probes and Materials

The performance of this compound derivatives as fluorescent probes and advanced materials is directly linked to their molecular architecture. Specific structural modifications are engineered to achieve desired functionalities, such as high sensitivity and selectivity for biological analytes or superior efficiency in optoelectronic devices.

Fluorescent Probes: A key structural feature for high-performance probes is the "push-pull" architecture, where the 6-cyano group often serves as part of the electron-accepting (pull) moiety. acgpubs.org This design promotes ICT, leading to high fluorescence quantum yields and large Stokes shifts, which are desirable for minimizing self-quenching and improving signal-to-noise ratios in bioimaging. nih.gov

The performance of a probe is enhanced by incorporating a specific recognition site that reacts with the target analyte, causing a distinct change in the coumarin's fluorescence. For example, coumarin-based probes for hydrogen sulfide (B99878) (H2S) have been designed where an azide (B81097) group at the 3-position is reduced by H2S to a highly fluorescent amine. nih.gov The choice of fluorophore core and the position of the reactive site are critical. A probe with a diethylamino group at the 7-position showed a 40-fold fluorescence turn-on in response to H2S, significantly higher than a similar probe with a hydroxyl group. nih.gov

Further structural refinements can improve performance. Extending the π-conjugation of the coumarin system, for instance by adding aryl groups, can shift the emission to longer wavelengths, which is advantageous for deeper tissue imaging. unica.itnih.gov Studies on 6-aryl coumarin dyes have shown that these modifications lead to large Stokes shifts and good fluorescence quantum yields, making them potential biomarkers for cell imaging. nih.govresearchgate.net

Advanced Materials: In materials science, particularly for applications like Organic Light-Emitting Diodes (OLEDs), the structural features of coumarin derivatives are tailored to optimize thermal stability, charge transport, and electroluminescence. ktu.edu The inherent electron-withdrawing nature of the coumarin scaffold makes it a suitable acceptor core in materials designed for optoelectronics. ktu.edu

The introduction of bulky groups, such as tert-butyl, can increase the spatial hindrance, which reduces intermolecular interactions and aggregation-caused quenching, thereby improving solubility and performance in devices. mdpi.com The thermal stability of coumarin derivatives can be enhanced by incorporating robust moieties like trifluoromethyl groups. ktu.edu The design of twisted molecular structures, by controlling the dihedral angle between donor and acceptor units, is another strategy to prevent aggregation and achieve high quantum yields in the solid state. ktu.edu For example, phenoxazine-coumarin derivatives with twisted structures have demonstrated good thermal stability and solid-state fluorescence quantum yields ranging from 0.3 to 0.8, making them suitable for OLED fabrication. ktu.edu The introduction of a cyano group at the 4-position of a coumarin dye has been shown to increase its electron-withdrawing capacity, leading to enhanced efficiency in dye-sensitized solar cells (DSSCs). researchgate.net

The table below illustrates the relationship between specific structural features and the resulting performance enhancements.

Structural FeatureApplicationEnhanced PerformanceMechanism/ReasonReference
Push-Pull System (EDG at C7, EWG at C3/C4)Probes & DyesHigh quantum yield, bathochromic shiftIntramolecular Charge Transfer (ICT) acgpubs.orgmdpi.com
Extended π-Conjugation (e.g., 6-aryl groups)BioimagingRed-shifted emission, large Stokes shiftLowered HOMO-LUMO energy gap unica.itnih.gov
Analyte-Specific Reactive Site (e.g., azide)H2S ProbesHigh selectivity and fluorescence turn-onAnalyte-triggered chemical transformation to a fluorescent state nih.gov
Bulky Substituents (e.g., tert-butyl)Materials (OLEDs)Improved solubility, reduced aggregationIncreased spatial hindrance mdpi.com
Twisted Molecular GeometryMaterials (OLEDs)High solid-state quantum yieldSuppression of intermolecular π-π stacking ktu.edu
Trifluoromethyl SubstituentsMaterials (OLEDs)Good thermal stabilityStrong C-F bonds and electronic effects ktu.edu

Principles of Rational Design for Novel this compound Derivatives

The development of novel this compound derivatives with precisely tailored properties relies on a set of rational design principles. These strategies move beyond trial-and-error synthesis, employing predictive models and a deep understanding of structure-property relationships to create molecules optimized for a specific purpose.

A fundamental principle is the establishment of Structure-Activity Relationships (SAR) and Quantitative Structure-Activity Relationships (QSAR) . nih.govnih.gov By systematically modifying the coumarin scaffold and correlating the structural changes with observed properties (e.g., fluorescence, binding affinity, or biological activity), researchers can build models that predict the activity of new, unsynthesized compounds. nih.gov For example, QSAR modeling has been used to identify key molecular properties governing the antioxidant activity of coumarin derivatives, guiding the design of more potent compounds. nih.gov

Computational and Theoretical Chemistry plays a pivotal role in modern rational design. ktu.edu Methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) allow for the in silico prediction of molecular geometries, electronic structures (HOMO/LUMO energy levels), and photophysical properties (absorption/emission spectra). researchgate.netktu.eduresearchgate.net This allows researchers to screen virtual libraries of candidate molecules and prioritize the most promising ones for synthesis, saving significant time and resources. ktu.edu For instance, theoretical calculations can predict how different substituents will affect the HOMO-LUMO energy gap, providing insight into the resulting emission color and efficiency before the molecule is ever made. mdpi.comresearchgate.net

Another key design principle is the concept of modular or scaffold-based design . The coumarin core acts as a versatile and privileged scaffold. mdpi.com Functionalization is often approached in a modular way:

The Fluorophore Core: The coumarin ring itself, whose intrinsic properties are tuned by substituents (like the 6-cyano group).

The Recognition Moiety: A group specifically designed to interact or react with a target analyte (for probes). nih.gov

The Linker: A chain or group that connects the fluorophore to the recognition moiety or to a biomolecule, whose length and flexibility can be optimized. mdpi.com

Solubilizing/Targeting Groups: Appending groups that improve water solubility or direct the molecule to a specific cellular location. mdpi.com

This modular approach allows for the rational construction of complex functional molecules. For example, in designing fluorescent labels for biomolecules, a coumarin dye can be synthesized with a reactive group like an N-hydroxysuccinimide (NHS) ester, enabling it to be covalently attached to proteins. mdpi.com The rational design process involves optimizing each of these modules to achieve the final desired performance. mdpi.com By combining these principles—SAR/QSAR, computational modeling, and modular design—scientists can rationally engineer novel this compound derivatives with enhanced and highly specific functionalities for advanced applications. nih.govnih.gov

Q & A

Q. How to address conflicting solubility data for this compound in published studies?

  • Methodological Answer :
  • Systematic Review : Apply Cochrane guidelines to assess study bias (e.g., sample purity, measurement techniques) .
  • Experimental Replication : Conduct solubility tests in triplicate using USP-grade solvents and controlled stirring rates.
  • Meta-Analysis : Pool data using random-effects models to account for heterogeneity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.